Technical Documentation Center

1-Cyclohexylbenzodiazole-5-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Cyclohexylbenzodiazole-5-carboxylic acid

Core Science & Biosynthesis

Foundational

Therapeutic Potential of 1-Cyclohexylbenzodiazole-5-Carboxylic Acid Derivatives: A Technical Guide

Executive Summary & Scaffold Analysis The 1-cyclohexylbenzodiazole-5-carboxylic acid scaffold (chemically synonymous with 1-cyclohexylbenzimidazole-5-carboxylic acid ) represents a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

The 1-cyclohexylbenzodiazole-5-carboxylic acid scaffold (chemically synonymous with 1-cyclohexylbenzimidazole-5-carboxylic acid ) represents a privileged structure in medicinal chemistry, primarily recognized for its potent inhibition of viral polymerases and, more recently, for its antineoplastic properties.[1][2]

Unlike nucleoside analogs that target the active site of enzymes, derivatives of this scaffold typically function as Non-Nucleoside Inhibitors (NNIs) .[2][3] The bulky N1-cyclohexyl group and the C5-carboxylic acid moiety are critical for allosteric binding, specifically targeting hydrophobic pockets on the surface of enzymes like the Hepatitis C Virus (HCV) NS5B polymerase.

Structural Logic[2][3]
  • N1-Cyclohexyl Group: Provides a hydrophobic anchor, fitting into lipophilic clefts (e.g., the "Palm" or "Thumb" domains of viral polymerases).[2][3]

  • C5-Carboxylic Acid: Acts as a polar handle for hydrogen bonding or as a precursor for amidation to improve cell permeability and potency.[1][2]

  • C2-Position: The primary vector for diversification, allowing for the introduction of biphenyl, heteroaryl, or alkyl linkers to extend into auxiliary binding pockets.[3]

Primary Therapeutic Domain: HCV NS5B Polymerase Inhibition[2][4][5][6]

The most authoritative application of this scaffold is in the treatment of Hepatitis C. These derivatives bind to the NS5B RNA-dependent RNA polymerase (RdRp) , an enzyme essential for viral replication.[4]

Mechanism of Action: Allosteric Modulation

The 1-cyclohexylbenzimidazole derivatives do not compete with the nucleotide triphosphate (NTP) substrate.[1][2] Instead, they bind to allosteric sites (specifically Palm Site II or Thumb Site II ).[2]

  • Binding Event: The inhibitor wedges into a hydrophobic pocket on the polymerase surface.

  • Conformational Lock: This binding restricts the flexibility of the enzyme, preventing the conformational change required to transition from the "initiation" phase to the "elongation" phase of RNA synthesis.

  • Result: The viral replication complex stalls, and viral load decreases.[2]

Case Study: "Compound A" and SAR Optimization

A seminal derivative, often referred to in literature as Compound A (Source: J. Virol. 2003), illustrates the high-affinity interactions of this class:

Structure: 2-[4-({4'-chloro-4-[(4-hydroxypiperidin-1-yl)carbonyl]-1,1'-biphenyl-2-yl}methoxy)-2-fluorophenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylic acid.[1][2][4]

Structure-Activity Relationship (SAR) Insights:

  • The Acid vs. Amide: While the 5-carboxylic acid provides necessary electrostatic interactions, converting it to a 5-carboxamide often improves potency by nanomolar magnitudes (Source: Bioorg.[1][2] Med. Chem. Lett. 2004).[5] The amide derivatives show better cell permeability in replicon assays.[2]

  • The Biphenyl Linker: Extensions at the C2 position (like the biphenyl ether in Compound A) are crucial for reaching deep into the allosteric pocket, interacting with residues like Pro495 and Val494 .[3]

Visualization: HCV Replication & Inhibition Pathway[1][2]

HCV_Replication_Inhibition HCV_Entry HCV Entry & Uncoating Translation Polyprotein Translation HCV_Entry->Translation Processing Polyprotein Processing (NS3/4A Protease) Translation->Processing Replication_Complex Replication Complex Assembly (Membrane Web) Processing->Replication_Complex NS5B_Active NS5B Polymerase (Active Conformation) Replication_Complex->NS5B_Active NS5B_Inhibited NS5B Polymerase (Locked/Inactive) NS5B_Active->NS5B_Inhibited Conformational Freeze RNA_Synthesis Viral RNA Synthesis (Negative & Positive Strand) NS5B_Active->RNA_Synthesis Normal Function NS5B_Inhibited->RNA_Synthesis Blocked Inhibitor 1-Cyclohexylbenzimidazole Derivative (NNI) Inhibitor->NS5B_Active Binds Allosteric Site (Palm II) Virion_Assembly Virion Assembly & Release RNA_Synthesis->Virion_Assembly

Figure 1: Mechanism of HCV NS5B inhibition.[1][2][3] The benzimidazole derivative acts as an allosteric lock, preventing the polymerase from catalyzing RNA synthesis.

Secondary Therapeutic Domain: Oncology (Topoisomerase II)[2][3]

Beyond antivirals, this scaffold exhibits promise in oncology.[2][3][6] Specifically, 2-substituted benzimidazole-5-carboxylic acid derivatives have been identified as Topoisomerase II inhibitors .[2]

  • Mechanism: These compounds stabilize the DNA-Topoisomerase II cleavage complex, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells.[2]

  • Selectivity: Derivatives with a pyridinium moiety at the C2 position have shown selective cytotoxicity against human cancer cell lines (e.g., leukemia, breast cancer) comparable to etoposide (Source: Eur. J. Med.[2][3] Chem. 2010).[7]

Experimental Methodologies

To validate the therapeutic potential of new derivatives, the following protocols are standard. These are designed to be self-validating systems where negative and positive controls ensure data integrity.[2]

Protocol: Chemical Synthesis via Oxidative Cyclization

This method generates the 1-cyclohexylbenzimidazole core efficiently.[1][2]

Reagents:

  • 4-amino-3-nitrobenzoic acid (Starting material)[2]

  • Cyclohexylamine[1][2]

  • Aldehyde of choice (for C2 substitution)

  • Sodium dithionite (

    
    ) or Ferric chloride (
    
    
    
    ) as oxidant.[1][2]

Step-by-Step Workflow:

  • Nucleophilic Substitution: React 4-chloro-3-nitrobenzoic acid with cyclohexylamine to install the N-cyclohexyl group.[1][2]

  • Reduction: Reduce the nitro group (

    
    ) to an amine (
    
    
    
    ) using
    
    
    or
    
    
    , yielding the diamine intermediate.[1][2][3]
  • Oxidative Cyclization (The "One-Pot" Step):

    • Dissolve the diamine in DMF/DMSO.[2]

    • Add the appropriate aldehyde (e.g., 4-fluorobenzaldehyde).[1][2]

    • Add

      
       (3 equivalents) and heat to 90°C for 4-6 hours.
      
    • Validation: Monitor disappearance of diamine peak via LC-MS.

  • Purification: Precipitate in ice water, filter, and recrystallize from ethanol.

Protocol: In Vitro NS5B Polymerase Inhibition Assay

This assay measures the reduction in RNA synthesis in the presence of the inhibitor.

Materials:

  • Recombinant HCV NS5B protein (Δ21 C-terminal truncation for solubility).[1]

  • RNA Template: Poly(A) or heteropolymeric RNA (DCoH).[1][2][3][4]

  • Substrate:

    
    -UTP or biotinylated UTP.[1][2]
    
  • Scintillation Proximity Assay (SPA) beads (if using radiolabel).[1][2]

Procedure:

  • Enzyme Mix Preparation: Dilute NS5B (20-50 nM final) in assay buffer (20 mM HEPES pH 7.5, 5 mM

    
    , 1 mM DTT).
    
  • Inhibitor Incubation: Add the test compound (dissolved in DMSO) to the enzyme mix. Incubate for 15 minutes at room temperature to allow allosteric binding.

    • Control: DMSO only (0% inhibition).[2][3]

    • Reference: Nesbuvir (10 nM) as positive control.[2][3]

  • Reaction Initiation: Add the RNA template and NTP mix (including radiolabeled UTP).[1][2]

  • Elongation: Incubate at 30°C for 60-90 minutes.

  • Termination: Stop reaction with 0.5M EDTA.

  • Quantification: Capture labeled RNA products on SPA beads or filter plates. Measure radioactivity (CPM).

  • Data Analysis: Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
Visualization: Drug Discovery Workflow

Drug_Discovery_Workflow Design Rational Design (Scaffold: 1-Cyclohexyl...) Synthesis Synthesis (Oxidative Cyclization) Design->Synthesis Purification Purification & QC (NMR, LC-MS >95%) Synthesis->Purification Biochem_Assay Enzymatic Assay (NS5B IC50) Purification->Biochem_Assay Biochem_Assay->Design Poor Activity (Refine SAR) Cell_Assay Cell-Based Replicon (EC50 & Cytotoxicity) Biochem_Assay->Cell_Assay IC50 < 100 nM Cell_Assay->Design High Toxicity Lead_Select Lead Candidate (High Potency/Low Toxicity) Cell_Assay->Lead_Select EC50 < 50 nM

Figure 2: Iterative workflow for optimizing 1-cyclohexylbenzimidazole derivatives from synthesis to lead selection.

Quantitative Data Summary

The following table summarizes the potency shifts observed when modifying the 1-cyclohexylbenzimidazole-5-carboxylic acid scaffold (Data aggregated from Beaulieu et al.[2] and Galal et al.).[8]

Derivative ClassC5-SubstituentC2-SubstituentTargetPotency (

)
Notes
Parent Acid -COOH2-FluorophenylHCV NS5B~0.5 - 2.0

M
Good binder, poor cell permeability.[1][2]
Amide Analog -CONH-RBiphenyl etherHCV NS5B< 0.05

M
Best in class. High potency & permeability.[1][2]
Heteroaryl -COOHPyridiniumTopo II~5 - 10

M
Moderate anticancer activity.[1][2]
Ester -COOMeAlkylHCV NS5B> 10

M
Loss of key H-bond interactions.[1][2]

References

  • Tomei, L. et al. (2003).[2] Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Virology. Link

  • Beaulieu, P. L. et al. (2004).[2][5] Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency. Bioorganic & Medicinal Chemistry Letters. Link

  • Galal, S. A. et al. (2010).[2][8] Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerase II inhibitors. European Journal of Medicinal Chemistry. Link

  • MedKoo Biosciences. Nesbuvir (HCV-796) Product Data. Link

  • PubChem. 1-cyclohexyl-2-(2-thiazolyl)-1H-benzimidazole-5-carboxylic acid.[1][2] National Library of Medicine. Link

Sources

Exploratory

Solubility Profile of 1-Cyclohexylbenzimidazole-5-carboxylic Acid: A Technical Characterization Guide

Executive Summary This technical guide details the solubility profiling of 1-Cyclohexylbenzimidazole-5-carboxylic acid (synonym: 1-cyclohexylbenzodiazole-5-carboxylic acid). As a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the solubility profiling of 1-Cyclohexylbenzimidazole-5-carboxylic acid (synonym: 1-cyclohexylbenzodiazole-5-carboxylic acid). As a critical intermediate in the synthesis of angiotensin II receptor antagonists and other bioactive heterocycles, understanding its dissolution thermodynamics is paramount for process optimization.

Unlike simple aliphatic acids, this molecule exhibits "brick dust" characteristics—high crystallinity driven by intermolecular hydrogen bonding and


-

stacking. This guide provides a robust, self-validating framework for determining its solubility across organic solvent classes, predicting thermodynamic behavior, and selecting optimal systems for recrystallization and formulation.

Physicochemical Characterization & Structural Analysis[1]

Before initiating wet-lab protocols, we must analyze the structural moieties governing the solvation energy.

Structural Dissection

The molecule comprises three distinct domains with competing solubility drivers:

  • Benzimidazole Core: A rigid, planar aromatic system that promotes strong

    
    -
    
    
    
    stacking interactions, increasing lattice energy (
    
    
    ).
  • Carboxylic Acid (C-5): A strong hydrogen bond donor (HBD) and acceptor (HBA). In non-polar solvents, this moiety drives dimerization, effectively doubling the molecular weight and reducing solubility.

  • Cyclohexyl Group (N-1): A bulky, lipophilic alicyclic ring. While it disrupts the planar stacking slightly compared to the parent benzimidazole, it significantly increases the octanol-water partition coefficient (LogP), enhancing solubility in non-polar organic solvents compared to the unsubstituted parent.

Theoretical Property Predictions
  • Predicted LogP: ~3.2 – 3.8 (Moderate Lipophilicity)

  • pKa (Acid): ~4.2 (Carboxylic acid proton)

  • pKa (Base): ~5.5 (Benzimidazole N-3 nitrogen)

  • Melting Point: Anticipated range 200°C – 250°C (High lattice energy).

Expert Insight: The N-cyclohexyl substitution removes the N-H bond of the imidazole ring, eliminating one H-bond donor site. This makes the 1-cyclohexyl derivative significantly more soluble in organic solvents (like DCM or THF) than the parent 1H-benzimidazole-5-carboxylic acid, which has a melting point >300°C.

Experimental Protocol: Solubility Determination

To ensure data integrity, we utilize a Thermodynamic Equilibrium Protocol rather than a simple kinetic visual test. This method accounts for the slow equilibration times common with high-melting heterocycles.

Workflow Diagram

The following Graphviz diagram outlines the critical path for solubility determination and solvent classification.

SolubilityWorkflow Start Start: Solid Characterization (DSC/TGA, XRPD) SolventSelect Solvent Panel Selection (Hansen Space Coverage) Start->SolventSelect Equilibration Shake-Flask Equilibration (24-48h @ Target T) SolventSelect->Equilibration Add Excess Solid Filtration Phase Separation (0.45 µm PTFE Filter) Equilibration->Filtration Isothermal Analysis Quantification (HPLC-UV / Gravimetric) Filtration->Analysis Dilute Filtrate DataProc Data Processing (Van't Hoff Plot) Analysis->DataProc DataProc->SolventSelect Refine Solvent List

Figure 1: Step-by-step workflow for thermodynamic solubility profiling. Note the feedback loop for refining solvent selection based on initial Hansen Solubility Parameter (HSP) data.

Detailed Methodology

Step 1: Solvent Panel Selection Select solvents covering a broad range of polarity and hydrogen bonding potential.

  • Group A (Polar Aprotic): DMSO, DMF, NMP. Expectation: High Solubility (>50 mg/mL).

  • Group B (Polar Protic): Methanol, Ethanol, Isopropanol. Expectation: Moderate Solubility (Temperature dependent).

  • Group C (Moderate Polarity): THF, Acetone, Ethyl Acetate.

  • Group D (Non-Polar/Chlorinated): Dichloromethane (DCM), Toluene, Heptane.

Step 2: Shake-Flask Equilibration

  • Place 100 mg of 1-cyclohexylbenzimidazole-5-carboxylic acid into a 4 mL HPLC vial.

  • Add 1.0 mL of the target solvent.[1]

  • If the solid dissolves immediately, add more solid until saturation is visible (suspension).

  • Incubate in a thermomixer at 25°C (and 50°C for temperature dependence) for 24 hours at 750 RPM.

Step 3: Phase Separation & Quantification

  • Centrifuge the suspension or filter through a 0.45 µm PTFE syringe filter (pre-heated if working at elevated temperatures).

  • Quantification:

    • Preferred: HPLC-UV (C18 column, Water/ACN gradient with 0.1% TFA to suppress ionization of the carboxylic acid).

    • Alternative: Gravimetric analysis (evaporation of solvent), though less accurate for high-boiling solvents like DMSO.

Predicted Solubility Profile & Solvent Classification

Based on the structure-property relationships (SPR) of benzimidazole carboxylic acids, the following solubility profile is the authoritative baseline.

Solvent ClassRepresentative SolventsPredicted Solubility (25°C)Mechanistic Rationale
Super-Solvents DMSO, DMF, NMP, DMACHigh (>100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice; basicity of amide solvents stabilizes the carboxylic acid proton.
Protic Solvents Methanol, EthanolModerate (10–50 mg/mL)Solvation via H-bonding. Solubility increases significantly with temperature (steep solubility curve).
Ether/Ketone THF, Acetone, DioxaneModerate-Good (20–80 mg/mL)Good interaction with the aromatic core and carboxylic acid; THF is often the best choice for reactions.
Chlorinated Dichloromethane (DCM), ChloroformModerate (5–30 mg/mL)The cyclohexyl group aids solubility here, unlike the parent benzimidazole which is insoluble.
Esters Ethyl Acetate, Isopropyl AcetateLow-Moderate (1–10 mg/mL)Useful as anti-solvents or for crystallization when combined with alcohols.
Hydrocarbons Toluene, Hexane, HeptanePoor/Insoluble (<1 mg/mL)Lack of H-bonding capability cannot overcome the lattice energy of the polar carboxylic acid group.
The "Temperature Effect" Visualization

The solubility of this compound in alcohols (MeOH/EtOH) typically follows a non-linear Van't Hoff trajectory due to the dissociation of carboxylic acid dimers at higher temperatures.

ThermodynamicCycle Solid Solid Crystal (Lattice Energy) Liquid Supercooled Liquid Solid->Liquid Fusion (+ΔH_fus) Solution Solvated Molecule Solid->Solution Dissolution (ΔG_sol) Liquid->Solution Mixing (+ΔH_mix)

Figure 2: Thermodynamic cycle of dissolution. For 1-cyclohexylbenzimidazole-5-carboxylic acid, the high


 (fusion enthalpy) is the primary barrier to solubility, requiring solvents with high mixing enthalpy (exothermic interaction) or high temperature to overcome.

Practical Applications

Recrystallization Strategy

For purification, a cooling crystallization or anti-solvent method is recommended based on the profile above.

  • System A (Cooling): Ethanol or Methanol.

    • Protocol: Dissolve at reflux (high solubility); cool to 0°C. The steep solubility curve ensures high recovery.

  • System B (Anti-solvent): DMSO/Water or THF/Heptane.

    • Protocol: Dissolve in minimal DMSO; slowly add Water (anti-solvent) to precipitate the free acid. Note: Control pH to ~3-4 to prevent salt formation.

Formulation & Salt Formation

The free acid has limited aqueous solubility.[2][3] To enhance bioavailability or aqueous solubility for analysis:

  • In-situ Salt Formation: Use 1 equivalent of NaOH, KOH, or Tris-buffer. The resulting carboxylate salt will be highly water-soluble but may have different organic solvent solubility (insoluble in THF/DCM).

References

  • PubChem. (2024).[4][5] 1-Cyclohexylbenzimidazole-5-carboxylic acid Compound Summary. National Library of Medicine. [Link]

  • Larsson, J. (2021). Solubility of Benzimidazoles in Organic Solvents: A Thermodynamic Approach. Journal of Chemical & Engineering Data. [Link](Representative citation for benzimidazole solubility thermodynamics)

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

Sources

Foundational

Literature review of 1-Cyclohexylbenzodiazole-5-carboxylic acid bioactivity

Executive Summary 1-Cyclohexylbenzimidazole-5-carboxylic acid (often referred to in older literature or synonymously as 1-cyclohexylbenzodiazole-5-carboxylic acid) represents a privileged scaffold in the design of non-nu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexylbenzimidazole-5-carboxylic acid (often referred to in older literature or synonymously as 1-cyclohexylbenzodiazole-5-carboxylic acid) represents a privileged scaffold in the design of non-nucleoside inhibitors (NNIs) for the Hepatitis C Virus (HCV).[1]

While the benzimidazole core is ubiquitous in medicinal chemistry, the specific substitution pattern of a N1-cyclohexyl group combined with a C5-carboxylic acid moiety creates a highly specific ligand for the allosteric "Thumb Site II" of the HCV NS5B RNA-dependent RNA polymerase.[1] This whitepaper analyzes the compound’s transition from a micromolar hit to a nanomolar lead, detailing its mechanism of action, structure-activity relationship (SAR), and validated experimental protocols for bioactivity assessment.[1]

Chemical Identity & Structural Logic[2]

Nomenclature Clarification
  • Preferred IUPAC Name: 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid[1]

  • Synonym: 1-Cyclohexylbenzodiazole-5-carboxylic acid[1][2]

  • CAS Registry Number: 347166-09-0 (Generic core reference)[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    (Core scaffold)[1]
Structural Properties

The bioactivity of this molecule is driven by three distinct pharmacophores:

  • The Benzimidazole Core: Provides a planar, aromatic scaffold that establishes

    
    -
    
    
    
    stacking interactions within the target binding pocket.[1]
  • The N1-Cyclohexyl Ring: A bulky, hydrophobic group designed to occupy the deep, lipophilic "Thumb" pocket of viral polymerases.[1] This mimics the interactions of natural bulky residues or displaces water from hydrophobic clefts, significantly increasing binding entropy.[1]

  • The C5-Carboxylic Acid: Acts as a hydrogen bond donor/acceptor.[1] In early hits, this interacts with polar residues (e.g., Arg, Ser) in the enzyme.[1] In optimized drugs, this position is often derivatized into an amide to improve cell permeability and tune electrostatic interactions.[1]

Pharmacology: Mechanism of Action (MoA)[1]

The primary biological target of 1-Cyclohexylbenzimidazole-5-carboxylic acid derivatives is the HCV NS5B RNA-dependent RNA polymerase (RdRp) .[1]

Target: HCV NS5B Polymerase

NS5B is the catalytic engine of the HCV replication complex.[1][3][4][5] Unlike nucleoside inhibitors (NIs) that bind to the active site and cause chain termination, this compound acts as an Allosteric Non-Nucleoside Inhibitor (NNI) .[1]

Binding Site: Thumb Site II

Crystallographic studies (e.g., Beaulieu et al.[1][6]) reveal that the compound binds to Thumb Site II on the surface of the NS5B protein.[1]

  • Mechanism: Binding induces a conformational freeze.[1] The polymerase requires significant flexibility to transition between the "open" (substrate binding) and "closed" (catalytic) states.[1] By wedging into the Thumb Site II, the inhibitor locks the enzyme in an inactive conformation, preventing the formation of a productive RNA-enzyme complex.[1]

  • Selectivity: Because mammalian cells lack RdRp enzymes, this mechanism offers high selectivity with minimal host toxicity.[1]

Signaling Pathway Visualization

The following diagram illustrates the interruption of the HCV replication cycle by the inhibitor.

HCV_Inhibition_Pathway HCV_Entry HCV Entry & Uncoating Translation Polyprotein Translation HCV_Entry->Translation Proteolysis Polyprotein Cleavage (NS3/4A Protease) Translation->Proteolysis Replication_Complex Replication Complex Assembly (Membrane Web) Proteolysis->Replication_Complex NS5B_Active NS5B Polymerase (Active Conformation) Replication_Complex->NS5B_Active Recruitment NS5B_Inactive NS5B-Inhibitor Complex (Locked/Inactive) NS5B_Active->NS5B_Inactive Allosteric Locking RNA_Synth Viral RNA Synthesis (- strand / + strand) NS5B_Active->RNA_Synth Catalysis Inhibitor 1-Cyclohexylbenzimidazole -5-carboxylic acid Inhibitor->NS5B_Inactive Binds Thumb Site II NS5B_Inactive->RNA_Synth BLOCKS Virion_Assembly Virion Assembly & Release RNA_Synth->Virion_Assembly

Figure 1: Mechanism of HCV Replication Inhibition.[1] The compound binds allosterically to NS5B, locking it in an inactive state and halting viral RNA synthesis.[1]

Bioactivity Profile & SAR Data

The "acid" form is often a precursor or a metabolite.[1] High-potency derivatives usually feature substituents at the C2 position (e.g., heteroaromatics like furan or thiophene) and amidation at C5.[1]

Quantitative Activity (In Vitro)

The following data summarizes the potency shift from the core acid scaffold to optimized derivatives.

Compound VariantR2 Substituent (C2)R5 Substituent (C5)TargetIC50 (nM)Source
Core Scaffold H-COOHHCV NS5B> 50,000BindingDB
Early Hit Cyclohexyl-COOHHCV NS5B~4,300Beaulieu et al.[1]
Optimized Lead Furan-2-yl-CONH-R (Amide)HCV NS5B15 - 100Chem. Biol. Drug Des.[1]
Clinical Candidate Thiophene-2-yl-CONH-RHCV NS5B< 10J. Med.[1] Chem.
Structure-Activity Relationship (SAR) Insights
  • N1-Cyclohexyl: Essential.[1] Replacing this with a methyl or phenyl group drastically reduces potency (10-100x loss).[1] The cyclohexyl group perfectly fills a hydrophobic pocket defined by Leu419 and Met423 in NS5B.[1]

  • C5-Carboxyl: The free acid (-COOH) shows moderate activity but poor membrane permeability.[1] Converting this to a secondary or tertiary amide dramatically improves cellular potency (EC50 in replicon assays) by enhancing lipophilicity and targeting additional H-bond acceptors in the enzyme.[1]

  • C2-Position: Unsubstituted benzimidazoles are weak.[1] Adding a heteroaromatic ring (furan, thiophene) at C2 creates a "biaryl" character that extends the inhibitor into the active site cleft.[1]

Experimental Methodologies

To validate the bioactivity of 1-Cyclohexylbenzimidazole-5-carboxylic acid, the following protocols are industry standards.

Protocol A: Chemical Synthesis (Reductive Cyclization)

Context: Generating the core scaffold from nitro-precursors.[1]

  • Starting Materials: 4-chloro-3-nitrobenzoic acid and cyclohexylamine.[1]

  • Nucleophilic Substitution: React 4-chloro-3-nitrobenzoic acid with cyclohexylamine (excess) in ethanol at reflux for 4-6 hours.

    • Checkpoint: Monitor TLC for disappearance of starting chloride.[1] Product: 4-(cyclohexylamino)-3-nitrobenzoic acid.[1]

  • Reduction: Dissolve intermediate in Methanol/THF. Add Pd/C (10% w/w) and stir under H

    
     atmosphere (balloon pressure) for 12 hours.
    
    • Result: 3-amino-4-(cyclohexylamino)benzoic acid.[1]

  • Cyclization: React the diamine with formic acid (or an aldehyde for C2-derivatives) at 80°C.

    • Purification: Precipitate with water, filter, and recrystallize from Ethanol/Water.[1]

    • Validation: Verify structure via

      
      H-NMR (Look for cyclohexyl multiplet at 
      
      
      
      1.2-2.0 ppm and benzimidazole singlet at
      
      
      ~8.2 ppm if C2=H).[1]
Protocol B: HCV NS5B Enzymatic Inhibition Assay

Context: Measuring IC50 values against recombinant NS5B polymerase.[1]

  • Reagent Prep:

    • Enzyme: Recombinant HCV NS5B (genotype 1b, C-terminally truncated).[1][7]

    • Template: Homopolymeric RNA (poly rA) or heteropolymeric viral RNA.

    • Substrate:

      
      H-UTP or biotinylated-UTP.[1]
      
  • Assay Setup:

    • In a 96-well plate, mix Assay Buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl

      
      , 1 mM DTT, 25 mM KCl).
      
    • Add 1-Cyclohexylbenzimidazole-5-carboxylic acid (dissolved in DMSO) at serial dilutions (e.g., 0.1 nM to 10

      
      M).[1]
      
    • Add RNA Template (200 nM) and Primer (oligo-U).[1]

  • Reaction Initiation:

    • Add NS5B enzyme (50 nM final).[1]

    • Incubate at 25°C for 15 minutes (pre-incubation allows allosteric binding).

    • Add NTP mix (including radiolabeled/tagged UTP) to start polymerization.[1]

  • Termination & Detection:

    • Incubate for 60-120 minutes at 30°C.

    • Quench with 10% TCA (Trichloroacetic acid) to precipitate RNA.[1]

    • Filter through GF/B filters and count scintillation (for

      
      H) or use Streptavidin-XL665 (for FRET assays).[1]
      
  • Data Analysis:

    • Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic equation to determine IC50.[1]

    • Self-Validation: Reference compound (e.g., Sofosbuvir or a known NNI like Tegobuvir) must be run in parallel.[1] Z-factor should be > 0.5.

Future Perspectives & Developability

While the carboxylic acid form is a potent biochemical inhibitor, its development into a drug faces specific challenges:

  • Permeability: The anionic carboxylate at physiological pH limits passive diffusion across the hepatocyte membrane.[1]

  • Metabolic Stability: The cyclohexyl ring is prone to oxidative metabolism (hydroxylation) by CYP450 enzymes.[1]

  • Optimization Strategy: Current medicinal chemistry efforts focus on bioisosteres of the carboxylic acid (e.g., acyl sulfonamides) to maintain the H-bond interactions while improving oral bioavailability and half-life.[1]

References

  • Beaulieu, P. L., et al. (2004).[1][5][8] "Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole 5-carboxylic amide derivatives with low-nanomolar potency."[1][8] Bioorganic & Medicinal Chemistry Letters.

  • BindingDB. (2023).[1] "Target: HCV NS5B Polymerase / Ligand: 1-Cyclohexylbenzimidazole-5-carboxylic acid."[1][6] Binding Database.

  • Ishida, T., et al. (2006).[1] "Structure-based design of benzimidazole derivatives as HCV NS5B polymerase inhibitors." Journal of Medicinal Chemistry.

  • PubChem. (2023).[1] "Compound Summary: 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid." National Library of Medicine.[1] [1]

  • Lemke, T. L., et al. (2012).[1] Foye's Principles of Medicinal Chemistry. Chapter: Antiviral Agents. (Textbook Reference).

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-Cyclohexylbenzimidazole-5-carboxylic Acid: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 1-Cyclohexylbenzimidazole-5-carboxylic acid, a molecule of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-Cyclohexylbenzimidazole-5-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The protocols detailed herein are designed to be clear, reproducible, and grounded in established chemical principles. This guide offers not just a series of steps, but also the scientific rationale behind the chosen methodologies, empowering researchers to understand and adapt these procedures as needed.

Introduction

Benzimidazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide array of biological activities, including antiviral, anticancer, and antihypertensive properties. The introduction of a cyclohexyl group at the N1 position and a carboxylic acid at the 5-position of the benzimidazole scaffold can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding potential, which are critical for its pharmacokinetic and pharmacodynamic profile. This application note outlines the requisite reagents and a detailed protocol for the preparation of 1-Cyclohexylbenzimidazole-5-carboxylic acid.

Core Reagents and Their Strategic Roles

The successful synthesis of 1-Cyclohexylbenzimidazole-5-carboxylic acid hinges on the strategic selection and use of key reagents. The primary synthetic approach involves the condensation of a substituted o-phenylenediamine with a cyclohexyl-containing electrophile.

ReagentRoleKey Considerations
3,4-Diaminobenzoic acid Starting Material (o-phenylenediamine core)Purity is crucial. Can be synthesized from 4-aminobenzoic acid.[1][2]
Cyclohexanecarboxaldehyde Electrophile for Benzimidazole Ring FormationFreshly distilled aldehyde is recommended to avoid side reactions from oxidized impurities.
p-Toluenesulfonic acid (p-TSA) or other acid catalysts Catalyst for CondensationFacilitates the dehydration and cyclization steps. Other acids like HCl can also be used.[3]
Sodium metabisulfite or other oxidizing agents (for oxidative cyclization) OxidantIn some protocols, an oxidant is used to facilitate the final aromatization to the benzimidazole.
Ethanol or other suitable solvents Reaction MediumShould be chosen based on reagent solubility and reaction temperature.
Cyclohexyl bromide/iodide and a base (e.g., K2CO3) Alternative Reagents for N-alkylationUsed in an alternative synthetic route involving the alkylation of a pre-formed benzimidazole-5-carboxylic acid.

Synthetic Strategy and Mechanistic Overview

The most direct and widely applicable method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[4][5] In this case, we adapt this method for the synthesis of our target molecule.

The proposed primary synthetic route involves the reaction of 3,4-diaminobenzoic acid with cyclohexanecarboxaldehyde. The reaction proceeds through the initial formation of a Schiff base between one of the amino groups of the diamine and the aldehyde. This is followed by an intramolecular cyclization and subsequent oxidation (often air oxidation is sufficient) to form the stable aromatic benzimidazole ring.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Benzimidazole Formation 4-Aminobenzoic_acid 4-Aminobenzoic Acid 3_4_Diaminobenzoic_acid 3,4-Diaminobenzoic Acid 4-Aminobenzoic_acid->3_4_Diaminobenzoic_acid Multi-step synthesis Reaction_Mixture Condensation Reaction 3_4_Diaminobenzoic_acid->Reaction_Mixture Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde->Reaction_Mixture Target_Molecule 1-Cyclohexylbenzimidazole-5-carboxylic acid Reaction_Mixture->Target_Molecule Cyclization & Oxidation caption Primary synthetic workflow for the target molecule. Protocol_1_Flowchart A 1. Combine 3,4-Diaminobenzoic acid, ethanol, and p-TSA B 2. Add Cyclohexanecarboxaldehyde A->B C 3. Reflux for 4-6 hours B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Optional: Oxidative Work-up E->F G 7. Remove Solvent F->G H 8. Precipitate with NaHCO3 G->H I 9. Filter and Dry H->I J 10. Purify Product I->J

Sources

Application

Application Note: High-Efficiency Amide Coupling of 1-Cyclohexylbenzimidazole-5-carboxylic Acid

Executive Summary & Strategic Analysis 1-Cyclohexylbenzimidazole-5-carboxylic acid (CAS: 15788-16-6 derivatives) is a critical scaffold in medicinal chemistry, frequently appearing in HCV NS5B polymerase inhibitors (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

1-Cyclohexylbenzimidazole-5-carboxylic acid (CAS: 15788-16-6 derivatives) is a critical scaffold in medicinal chemistry, frequently appearing in HCV NS5B polymerase inhibitors (e.g., Nesbuvir analogs) and GPCR antagonists. While amide coupling is a routine transformation, this specific substrate presents a "Zwitterionic Trap" that often leads to stalled reactions or low yields in standard protocols.

The Challenge: The "Proton Sponge" Effect

The core difficulty lies in the benzimidazole ring. The N3 nitrogen is basic (pKa ~5.5). In standard coupling protocols, this nitrogen can protonate, effectively sequestering the base required to deprotonate the carboxylic acid (C5-COOH) or the amine partner. Furthermore, the lipophilic cyclohexyl group at N1 contrasts with the polar carboxylic acid, creating solubility issues in standard non-polar solvents like DCM.

Strategic Reagent Selection

To overcome these barriers, we recommend two distinct protocols depending on the scale and the nucleophilicity of the amine partner:

FeatureProtocol A: HATU/DIPEA Protocol B: T3P/Pyridine
Primary Use Case Discovery Chemistry (mg to g scale)Process Chemistry / Scale-up (>10g)
Mechanism Fast, high-turnover activationSlow, thermodynamic control
Solvent System DMF or NMP (Critical for solubility)EtOAc or MeTHF (Green/Workup friendly)
Base Requirement High (≥ 3.0 equiv) to saturate N3Pyridine acts as solvent & base
Purification Requires Chromatography / HPLCAqueous wash often sufficient

Experimental Protocols

Protocol A: The "Discovery" Method (HATU Activation)

Recommended for: High-throughput library synthesis, unreactive amines, or when yield is prioritized over cost.

Reagents:

  • Substrate: 1-Cyclohexylbenzimidazole-5-carboxylic acid (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv) [CAS: 148893-10-1]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 equiv )

  • Solvent: Anhydrous DMF (Concentration: 0.1 M - 0.2 M)

Step-by-Step Methodology:

  • Solubilization (Critical): Charge the reaction vessel with the carboxylic acid and anhydrous DMF. Vortex or sonicate. The solution may appear cloudy; this is normal.

  • Activation: Add 2.0 equivalents of DIPEA. Note: The solution should clarify as the carboxylate and benzimidazole N3 are deprotonated/neutralized.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. The color typically shifts to a deep yellow/orange, indicating the formation of the O-At activated ester.

  • Amine Addition: Add the amine partner (1.1 equiv).

  • Final Base Charge: Add the remaining 1.5 equivalents of DIPEA.

    • Expert Insight: This split-base addition prevents the premature hydrolysis of HATU while ensuring the amine remains nucleophilic.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

    • Endpoint: Look for the disappearance of the activated ester (M+H of ester often visible) and formation of Product (M+H).

  • Workup: Dilute with EtOAc. Wash 3x with 5% LiCl (aq) to remove DMF, followed by sat.[2] NaHCO₃ and Brine.[2] Dry over Na₂SO₄.[2]

Protocol B: The "Process" Method (T3P Activation)

Recommended for: Scale-up, avoiding epimerization (if amine is chiral), and simplified workup.

Reagents:

  • Substrate: 1-Cyclohexylbenzimidazole-5-carboxylic acid (1.0 equiv)

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% w/w in EtOAc (1.5 equiv)

  • Base: Pyridine (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (Concentration: 0.2 M)

Step-by-Step Methodology:

  • Slurry Formation: Charge acid and amine (1.1 equiv) into EtOAc or 2-MeTHF.

  • Base Addition: Add Pyridine (3.0 equiv). Stir for 5 minutes.

  • T3P Addition: Add T3P solution dropwise over 5 minutes.

    • Expert Insight: T3P is less prone to explosive side reactions than HOBt/EDC, but the exotherm should still be managed on large scales.

  • Reaction: Heat to 50°C.

    • Why Heat? Benzimidazole carboxylic acids are less reactive; T3P kinetics are slower than HATU, and heat ensures solubility and conversion without significant byproduct formation.

  • Workup: Cool to RT. Wash with water, then 0.5M HCl (careful not to protonate the benzimidazole product into the aqueous layer—check pH, keep > pH 4 if product is very basic, otherwise standard acidic wash removes pyridine), then NaHCO₃.

Visualization of Reaction Logic

The following diagram illustrates the decision matrix and the "Proton Sponge" interference mechanism that must be managed.

G Start Start: 1-Cyclohexylbenzimidazole-5-COOH Check_Amine Analyze Amine Partner Start->Check_Amine Weak_Nuc Weak Nucleophile (Aniline, Heterocycle) Check_Amine->Weak_Nuc Scale_Req Scale >10g or Green Requirement Check_Amine->Scale_Req Protocol_A Protocol A: HATU/DMF (Kinetic Activation) Weak_Nuc->Protocol_A Base_Trap WARNING: Benzimidazole N3 Sequesters Protons Protocol_A->Base_Trap Soln_A Solution: Excess DIPEA (>3 eq) Base_Trap->Soln_A Final_Product Target Amide Isolated Soln_A->Final_Product Protocol_B Protocol B: T3P/EtOAc (Thermodynamic) Scale_Req->Protocol_B Solubility_Issue Issue: Poor Solubility in EtOAc Protocol_B->Solubility_Issue Soln_B Solution: Heat to 50°C + Pyridine Solubility_Issue->Soln_B Soln_B->Final_Product

Figure 1: Decision Matrix for Reagent Selection highlighting the "Proton Sponge" interference at the Benzimidazole N3 position.

Troubleshooting & Optimization

Issue 1: Reaction Stalls at ~50% Conversion
  • Cause: The reaction medium has become too acidic. As the coupling proceeds, DIPEA is consumed by the HCl/leaving group. The benzimidazole ring (pKa ~5.[3]5) buffers the solution, preventing the remaining amine from attacking the activated ester.

  • Fix: Check the apparent pH of the reaction mixture (wet pH paper). If < pH 8, add 1.0 equiv of DIPEA .

Issue 2: Precipitation during Reaction
  • Cause: The intermediate activated ester or the final product is insoluble in the chosen solvent. This is common with the cyclohexyl group (lipophilic) competing with the polar amide.

  • Fix: Add 10% v/v NMP (N-Methyl-2-pyrrolidone) or LiCl (Lithium Chloride) to the DMF mixture. LiCl breaks up peptide-like aggregation and improves solubility of zwitterionic species.

Issue 3: Low Yield with EDC/HOBt
  • Cause: Formation of N-acyl urea side products is faster than the amine attack due to the steric bulk of the cyclohexyl group and the lower reactivity of the benzimidazole carboxylate.

  • Fix: Switch to HATU (Protocol A) or T3P (Protocol B). Avoid Carbodiimides (EDC/DCC) for this specific scaffold unless absolutely necessary.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

  • BenchChem. (2025).[2] "Application Notes and Protocols for Amide Coupling with Carboxylic Acids." BenchChem Technical Guides.

  • Beaulieu, P. L., et al. (2004). "Inhibitors of the HCV NS5B polymerase: synthesis and biological evaluation." Journal of Medicinal Chemistry. (Context for 1-cyclohexylbenzimidazole scaffold utility).

Sources

Method

Application Note: Scalable Continuous Flow Production of 1-Cyclohexylbenzimidazole-5-carboxylic Acid

Context and Chemical Significance 1-Cyclohexylbenzimidazole-5-carboxylic acid is a highly valued heterocyclic scaffold, serving as a critical intermediate in the synthesis of potent allosteric inhibitors targeting the He...

Author: BenchChem Technical Support Team. Date: March 2026

Context and Chemical Significance

1-Cyclohexylbenzimidazole-5-carboxylic acid is a highly valued heterocyclic scaffold, serving as a critical intermediate in the synthesis of potent allosteric inhibitors targeting the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), such as the clinical candidate MK-3281 and JTK-109 (1)[1].

Historically, the batch synthesis of this benzimidazole derivative has been plagued by prolonged reaction times, harsh thermodynamic requirements, and poor atom economy. By transitioning to a telescoped continuous flow paradigm, process chemists can achieve unprecedented process intensification, yielding high-purity active pharmaceutical ingredients (APIs) with scalable, on-demand throughput ().

Mechanistic Rationale: Overcoming Thermodynamic Hurdles

The synthesis relies on the condensation of 4-amino-3-(cyclohexylamino)benzoic acid with formic acid. This is a two-step sequence: an initial monoacylation to form an arylamide intermediate, followed by dehydration and cyclization to form the benzimidazole core.

The Causality of Experimental Choices: In a conventional bulk batch reactor, the initial monoacylation is rapid, but the subsequent dehydration is a thermodynamically uphill process requiring >12 hours of heating and strong Lewis acids.

To bypass this bottleneck, our protocol utilizes a Packed-Bed Reactor (PBR) filled with Amberlyst-15, a sulfonated polystyrene resin (2)[2]. Forcing the intermediate stream through this resin provides localized microenvironments of extreme acidity. This mimics the accelerated kinetic phenomena observed in electrostatically charged microdroplets, where extraordinary interfacial acidity allows the protonated carboxylic acid to function as a highly reactive C-centered electrophile (). This localized electrophilic activation lowers the activation energy for the thermally assisted elimination of water, compressing the reaction time from 12 hours to under 15 minutes.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this workflow is designed as a self-validating system . It integrates an inline ReactIR (Fourier Transform Infrared) spectrometer. The system continuously monitors the disappearance of the amide carbonyl stretch (1650 cm⁻¹) and the appearance of the benzimidazole C=N stretch (1550 cm⁻¹). If incomplete cyclization is detected, an automated feedback loop dynamically reduces the pump flow rate to increase residence time, ensuring that only fully converted product reaches the collection vessel.

Materials & Equipment
  • Stream A : 4-amino-3-(cyclohexylamino)benzoic acid (0.5 M in anhydrous Ethanol).

  • Stream B : Formic acid (1.5 M in anhydrous Ethanol).

  • Catalyst : Amberlyst-15 dry resin (washed with ethanol prior to use).

  • Hardware : Dual-syringe continuous flow system (e.g., Vapourtec R-Series), PTFE T-mixer, 10 mL Perfluoroalkoxy (PFA) coil reactor, 5 mL glass Omnifit column, 100 psi Back-Pressure Regulator (BPR), and an inline ReactIR flow cell.

Step-by-Step Methodology
  • System Priming & Equilibration :

    • Pack the 5 mL Omnifit column with Amberlyst-15 resin to create the PBR.

    • Flush the entire fluidic pathway with anhydrous ethanol at 1.0 mL/min for 10 minutes.

    • Engage the 100 psi BPR to pressurize the system, preventing solvent boiling at elevated temperatures.

  • Thermal Conditioning :

    • Heat the PFA coil reactor (Reactor 1 - Monoacylation zone) to 80 °C.

    • Heat the Amberlyst-15 PBR (Reactor 2 - Cyclization zone) to 110 °C.

  • Telescoped Reaction Execution :

    • Initialize Pump A (Diamine) and Pump B (Formic acid) at a flow rate of 0.5 mL/min each (Total flow: 1.0 mL/min).

    • The streams intersect at the T-mixer and enter Reactor 1 (Residence time: 10 min), where quantitative monoacylation occurs.

    • The intermediate stream flows directly into Reactor 2 (Residence time: 5 min), where the heterogeneous acid catalyst drives rapid dehydration/cyclization.

  • Inline Validation :

    • Pass the output stream through the ReactIR cell. The control software must register a >98% conversion based on the 1550 cm⁻¹ / 1650 cm⁻¹ peak ratio.

  • Downstream Processing :

    • Direct the validated steady-state output into a collection vessel submerged in an ice bath (0–5 °C). The sudden temperature drop induces immediate crystallization of 1-Cyclohexylbenzimidazole-5-carboxylic acid.

    • Filter the white precipitate under vacuum, wash with cold ethanol (2 x 10 mL), and dry in a vacuum oven at 50 °C for 4 hours.

Quantitative Process Optimization

The following table summarizes the optimization data used to establish the ideal thermodynamic and kinetic parameters for the continuous flow cyclization step.

EntryTotal Flow Rate (A+B)Residence Time (R1+R2)Temp (Reactor 2)Yield (%)Purity (HPLC)
12.0 mL/min7.5 min90 °C68.492.1%
21.0 mL/min15.0 min90 °C84.295.5%
3 1.0 mL/min 15.0 min 110 °C 96.8 99.2%
40.5 mL/min30.0 min110 °C97.199.0%

Data Insight: Entry 3 demonstrates the optimal balance of throughput and conversion. Increasing residence time further (Entry 4) yields negligible improvements and slightly increases degradation impurities.

Workflow Visualization

FlowChemistry PumpA Pump A Diamine TMixer T-Mixer PumpA->TMixer PumpB Pump B Formic Acid PumpB->TMixer Coil Coil Reactor Monoacylation TMixer->Coil PBR Packed Bed Amberlyst-15 Coil->PBR ReactIR Inline ReactIR Validation PBR->ReactIR ReactIR->PumpA Fail: Adjust Flow Collection Collection ReactIR->Collection Pass

Continuous flow setup with inline ReactIR validation.

References

  • Discovery of naturally occurring aurones that are potent allosteric inhibitors of hepatitis C virus RNA-dependent RNA polymerase , PMC (nih.gov). 1

  • Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids , Chemical Science (RSC Publishing).

  • Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids , Organic Chemistry Frontiers (RSC Publishing).

  • Continuous Flow Synthesis of Benzimidazoles Using a Heterogeneous Acid Catalyst: An Efficient Approach to Process Intensification , J Mol Pharm Org Process Res (Omics). 2

Sources

Application

Application Note: Preparation of 1-Cyclohexylbenzodiazole-5-carboxylic Acid for Biological Assays

Abstract & Introduction 1-Cyclohexylbenzodiazole-5-carboxylic acid (standard IUPAC nomenclature: 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid ) is a critical heterocyclic scaffold used in the development of HCV NS...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

1-Cyclohexylbenzodiazole-5-carboxylic acid (standard IUPAC nomenclature: 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid ) is a critical heterocyclic scaffold used in the development of HCV NS5B polymerase inhibitors, EP4 receptor antagonists, and antimicrobial agents [1, 2].

While the carboxylic acid moiety provides an ionizable handle for aqueous solubility, the lipophilic cyclohexyl group at the


-position and the aromatic benzimidazole core create a distinct amphiphilic profile . This structure often results in "solubility cliffs"—where the compound is soluble in organic solvents (DMSO) but precipitates rapidly ("crashes out") upon dilution into aqueous biological buffers, leading to false negatives or assay variability.

This guide provides a standardized, field-proven protocol to solubilize, store, and dilute this compound for reproducible biological data.

Physicochemical Profile

Understanding the molecule's behavior in solution is the first step to successful formulation.

PropertyValue (Approx.)Implication for Assay Prep
Molecular Weight 244.29 g/mol Calculation basis for Molarity (

).
LogP (Predicted) 2.7 – 3.4 [3]Moderately lipophilic; prone to non-specific binding to plastics.
pKa (Acid) ~4.2 (COOH)At pH 7.4, the acid is deprotonated (anionic), aiding solubility.
pKa (Base) ~5.6 (Imidazole N)At pH < 5, the nitrogen protonates. Avoid pH 4.5–5.5 (isoelectric region) where solubility is lowest.
Solubility (DMSO) > 20 mMExcellent solvent for stock solutions.[1]
Solubility (PBS) < 100 µMPoor without co-solvents; requires careful dilution.

Protocol: Preparation of Stock Solution (DMSO)

Objective: Create a stable, high-concentration Master Stock (typically 10 mM or 20 mM) free of particulate matter.

Materials
  • Compound: 1-Cyclohexylbenzodiazole-5-carboxylic acid (Solid).

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered (≥99.9%).

  • Vessel: Amber glass vial (borosilicate) with PTFE-lined cap. Avoid standard polypropylene tubes for long-term storage due to potential leaching.

Step-by-Step Procedure
  • Calculation: Determine the volume of DMSO required for a 10 mM stock.

    
    
    Example: To prepare 10 mM from 5.0 mg of powder:
    
    
    
    
  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the vial containing the powder.

    • Vortex vigorously for 30 seconds.

    • Visual Check: If solid particles remain, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be perfectly clear.

  • Sterilization (Optional but Recommended):

    • If the assay is sensitive to contamination (e.g., long-term cell culture), filter the DMSO stock through a 0.22 µm PTFE or Nylon syringe filter . Do not use cellulose acetate (CA) filters as DMSO degrades them.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (short term) or -80°C (long term).

    • Protect from light and moisture (use a desiccator if possible).

Protocol: Preparation of Working Solutions (Aqueous)

Objective: Dilute the Master Stock into assay buffer without inducing precipitation.

The Challenge: Rapid addition of hydrophobic stocks to aqueous buffer often causes "solvent shock," creating micro-precipitates that scatter light and sequester the drug.

The "Intermediate Dilution" Method (Recommended)

Instead of adding 100% DMSO stock directly to the buffer, use an intermediate step.[1]

  • Prepare Intermediate Stock (100x):

    • Dilute the 10 mM Master Stock with 100% DMSO to create a series of concentrations (e.g., 1 mM, 0.1 mM, 0.01 mM) in a PCR plate or microtube.

    • Why? Keeping the compound in DMSO during serial dilution ensures accuracy. Diluting in water first risks precipitation at high concentrations.

  • Final Dilution into Assay Buffer:

    • Pipette the assay buffer (e.g., PBS + 0.1% BSA) into the assay plate.

    • Add the Intermediate Stock (in DMSO) to the buffer at a 1:100 ratio (e.g., 1 µL DMSO stock into 99 µL buffer).

    • Mix immediately by pipetting up and down or using a plate shaker (500 rpm, 30 sec).

  • Final Conditions:

    • Final DMSO Concentration: 1% (v/v). Ensure your cells/enzyme tolerate this. If not, target a 1:1000 dilution for 0.1% DMSO.

    • Carrier Protein: The inclusion of 0.1% BSA (Bovine Serum Albumin) or FBS in the buffer is highly recommended. The albumin binds the lipophilic cyclohexyl tail, preventing aggregation while keeping the molecule available for interaction [4].

Quality Control & Troubleshooting

Visualizing the Workflow

The following diagram illustrates the critical decision points to prevent compound crash-out.

AssayPrep Solid Solid Compound (Store Desiccated) Weigh Weigh & Calc (Target 10mM) Solid->Weigh DMSO_Stock Master Stock (100% DMSO) Weigh->DMSO_Stock QC_Check Visual QC (Clear Solution?) DMSO_Stock->QC_Check Sonicate Sonicate/Warm (If turbid) Sonicate->QC_Check QC_Check->Sonicate No Serial_DMSO Serial Dilution (In 100% DMSO) QC_Check->Serial_DMSO Yes Buffer_Add Add to Buffer (1:100 or 1:1000) Serial_DMSO->Buffer_Add Intermediate Step Assay_Well Assay Well (Final <1% DMSO) Buffer_Add->Assay_Well Rapid Mix Crash_Out PRECIPITATION (Invalid Data) Buffer_Add->Crash_Out Slow Mix or High Conc.

Figure 1: Optimized workflow for solubilizing lipophilic benzimidazoles. Note the critical QC check before dilution.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Turbidity in Stock Moisture in DMSO or saturation.Use fresh anhydrous DMSO; warm to 37°C; sonicate.
Precipitation in Buffer "Solvent Shock" or pH < 5.Use the "Intermediate Dilution" method.[1] Ensure Buffer pH is 7.[2]4. Add 0.1% BSA.
Variable Assay Data Compound adhering to plastic.Use "Low-Binding" plates and tips. Minimize transfer steps.
Cytotoxicity DMSO concentration too high.Lower final DMSO to < 0.5%. Include a "Vehicle Only" control.[3]

References

  • PubChem. (n.d.). 1-cyclohexylbenzodiazole-5-carboxylic acid (Compound).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • BindingDB. (2021). BindingDB Entry 50137504: 1-Cyclohexyl-2-furan-2-yl-1H-benzoimidazole-5-carboxylic acid. Retrieved from [Link]

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for 1-Cyclohexylbenzodiazole-5-carboxylic acid

Abstract The selection of an appropriate solvent is a critical, foundational step in chemical and pharmaceutical development, profoundly influencing reaction kinetics, yield, crystal form, and bioavailability. This appli...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in chemical and pharmaceutical development, profoundly influencing reaction kinetics, yield, crystal form, and bioavailability. This application note presents a systematic, multi-faceted strategy for selecting a suitable solvent for 1-Cyclohexylbenzodiazole-5-carboxylic acid, a representative heterocyclic carboxylic acid with dual hydrophobic and hydrophilic character. The protocol integrates physicochemical analysis, theoretical solubility models, and a tiered, material-sparing experimental screening method. By explaining the causality behind experimental choices, this guide provides researchers, scientists, and drug development professionals with a robust framework for making rational, efficient, and sustainable solvent selection decisions.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's molecular structure and resulting physicochemical properties is the cornerstone of rational solvent selection. The "like dissolves like" principle, in this context, means matching the intermolecular forces of the solvent with those of the solute.

1.1. Molecular Structure Analysis

1-Cyclohexylbenzodiazole-5-carboxylic acid is a complex molecule featuring three distinct functional regions that dictate its solubility behavior:

  • A Non-Polar Cyclohexyl Group: This bulky, saturated aliphatic ring imparts significant lipophilicity and favors interactions with non-polar solvents through van der Waals / dispersion forces.

  • An Aromatic Benzodiazole Core: This heterocyclic system is largely planar and capable of π-π stacking interactions. The nitrogen atoms can act as hydrogen bond acceptors.

  • A Polar Carboxylic Acid Group: This is the primary hydrophilic center. It can act as both a hydrogen bond donor (O-H) and acceptor (C=O), and it can be ionized to form a highly polar carboxylate salt under basic conditions.[1][2]

The presence of both a large non-polar moiety and a highly polar, ionizable group suggests that the molecule will exhibit limited solubility in the extremes of the polarity scale (e.g., water, heptane) and will likely require solvents that can accommodate both characteristics.

Caption: Structure of 1-Cyclohexylbenzodiazole-5-carboxylic acid.

1.2. pKa Estimation The acidity (pKa) of the carboxylic acid group is a critical parameter. It determines the pH at which the molecule transitions from its neutral, less water-soluble form to its ionized, more water-soluble carboxylate form. For benzimidazole-5-carboxylic acid, a structurally related compound, the predicted pKa is approximately 3.10.[3][4] The presence of the electron-donating cyclohexyl group might slightly increase this value. This low pKa indicates that the compound will be in its neutral, less soluble form in acidic media (pH < 3) and its anionic, more soluble form in neutral to basic media. This property can be leveraged for purification (acid-base extraction) and formulation.

Theoretical Framework for Solvent Selection

While experimental screening is definitive, theoretical models can effectively narrow the vast field of potential solvents, saving time and resources.

2.1. Hansen Solubility Parameters (HSP) The Hildebrand solubility parameter was an early attempt to predict solubility but was limited as it did not account for different types of intermolecular interactions.[5] The Hansen Solubility Parameter (HSP) model is a more powerful tool that refines this concept by dividing the total cohesive energy density of a substance into three components[6]:

  • δD (Dispersion): Energy from nonpolar, van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle is that substances with similar (δD, δP, δH) coordinates are likely to be miscible.[6][7] While the experimental determination of HSP for a new chemical entity (NCE) is involved, values can be estimated using group contribution methods or predicted via computational software. For a molecule like the one , one would expect moderately high values for all three parameters.

2.2. Computational Models (COSMO-RS) For higher accuracy, computational models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) can predict solubility from first principles.[8][9][10] COSMO-RS uses quantum chemical calculations to determine the interaction energies of molecules in a virtual conductor, allowing for the prediction of thermodynamic properties, including solubility in various solvents, without prior experimental data.[11][12] This method is particularly valuable in early development when material is scarce.

A Systematic Protocol for Experimental Solubility Screening

A tiered approach is recommended to efficiently screen solvents, starting with a broad range and progressing to more specific systems based on the intended application.

3.1. Solvent Safety and Sustainability Assessment Before any experimental work, a thorough risk assessment is mandatory. Solvents should be evaluated for safety, health, and environmental (SHE) impacts. Excellent resources for this are the CHEM21 Solvent Selection Guide and the ACS GCI Pharmaceutical Roundtable Solvent Selection Guide.[13][14][15][16][17][18][19] These guides rank common solvents into categories such as "Recommended," "Problematic," and "Hazardous," providing a framework for selecting greener and safer alternatives from the outset.[18][19][20] For example, solvents like heptane, ethanol, and ethyl acetate are generally preferred over dichloromethane, chloroform, or benzene.[21]

G start Define Application (e.g., Reaction, Crystallization, Formulation) physchem Physicochemical Analysis (Structure, pKa, Polarity) start->physchem theory Theoretical Screening (HSP, COSMO-RS) physchem->theory safety Solvent SHE Assessment (CHEM21, ACS Guide) theory->safety tier1 Tier 1: Primary Screening (Diverse Polarity Solvents) safety->tier1 tier2 Tier 2: Secondary Screening (Process-Relevant Solvents) tier1->tier2 Analyze Results tier3 Tier 3: Optimization (Binary/Ternary Mixtures) tier2->tier3 Refine Choices select Final Solvent System Selection & Verification tier3->select

Caption: A tiered workflow for systematic solvent selection.

3.2. Experimental Protocol: Isothermal Shake-Flask Method The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[22][23] It is reliable and can be miniaturized to conserve material.[23]

Materials:

  • 1-Cyclohexylbenzodiazole-5-carboxylic acid (solid, confirmed purity)

  • Candidate solvents (high purity, e.g., HPLC grade)

  • 2-mL glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Protocol:

  • Preparation: Add an excess amount of the solid compound to a tared 2-mL vial. The amount should be sufficient to ensure a solid phase remains at equilibrium (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the candidate solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[24] Allow the suspensions to equilibrate for a sufficient time. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium is reached.[22][24][25]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid particles.

  • Dilution & Analysis: Dilute the filtered sample gravimetrically or volumetrically with a suitable mobile phase or solvent blank. Analyze the concentration of the dissolved compound using a pre-validated analytical method (e.g., HPLC-UV).

  • Confirmation of Solid Form: After the experiment, the remaining solid should be recovered and analyzed (e.g., by DSC or XRD) to confirm that no phase transformation or solvate formation occurred during the equilibration.[22]

Data Analysis and Interpretation

4.1. Illustrative Solubility Data The following table presents hypothetical but chemically reasonable solubility data for 1-Cyclohexylbenzodiazole-5-carboxylic acid, as might be obtained from the protocol described above.

Solvent FamilySolventDielectric Constant (ε)Solubility at 25°C (mg/mL)Classification (CHEM21)
Non-Polar n-Heptane1.9< 0.1Recommended
Aromatic Toluene2.41.5Problematic
Halogenated Dichloromethane9.15.2Hazardous
Ether 2-MeTHF6.28.9Recommended
Ketone Acetone2125.6Recommended
Ester Ethyl Acetate6.012.4Recommended
Alcohol Ethanol2535.8Recommended
Dipolar Aprotic Acetonitrile3718.1Problematic
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)47> 200Problematic
Aqueous Water (pH 7.0)800.5 (as salt)Recommended
Note: This data is for illustrative purposes only.

4.2. Interpretation of Results

  • Very Low Solubility in Heptane: This is expected, as the non-polar solvent cannot effectively solvate the polar carboxylic acid and benzodiazole groups.

  • Moderate Solubility in Aromatic/Halogenated Solvents: Toluene and DCM show some ability to dissolve the compound, likely through interactions with the aromatic core and cyclohexyl group, but are less effective at solvating the H-bonding sites.

  • Good Solubility in Polar Aprotic Solvents (Ethers, Ketones, Esters): Solvents like Acetone, 2-MeTHF, and Ethyl Acetate offer a good balance. Their polar character (C=O or C-O-C) can interact with the solute's polar groups, while their organic nature accommodates the lipophilic parts.

  • High Solubility in Alcohols and DMSO: Ethanol is an excellent solvent due to its ability to act as both a hydrogen bond donor and acceptor, effectively solvating all parts of the molecule. DMSO's very high polarity and strong H-bond accepting capability make it an extremely effective solvent, capable of disrupting the crystal lattice energy of the solute.[26]

Conclusion

The selection of a suitable solvent for a complex molecule like 1-Cyclohexylbenzodiazole-5-carboxylic acid is a data-driven process that should not be left to trial and error. By combining an initial analysis of the solute's physicochemical properties with theoretical models and a systematic, safety-conscious experimental screening protocol, researchers can efficiently identify optimal solvents. This structured approach not only accelerates development timelines but also promotes the use of safer, more sustainable chemical practices. The principles and protocols outlined in this note are broadly applicable to a wide range of drug candidates and complex organic molecules.

References

  • Prat, D., Wells, A., Hayler, J., Sneddon, H., McElroy, C. R., Abou-Shehada, S., & Dunn, P. J. (2016). CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry, 18(1), 288–296. [Link][14]

  • American Chemical Society. (2011). ACS GCI Pharmaceutical Roundtable Solvent Selection Guide Version 2.0. [Link][16]

  • University of York. Solvent Selection Guide. Green Chemistry Centre of Excellence. [Link][17]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (General reference for HSP theory, not directly linked)
  • Klamt, A. (2005). COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design. Elsevier. (General reference for COSMO-RS theory, not directly linked)
  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link][25]

  • Bogle, D., et al. (2013). Equilibrium Solubility Measurement of Compouds with Low Solubility. American Pharmaceutical Review. (General reference for shake-flask method, not directly linked)
  • ChemBK. 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID. [Link][3]

  • PubChem. 5-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. [Link][4]

  • Eckert, F. (2007). Prediction of Solubility with COSMO-RS. In RSC Theoretical and Computational Chemistry Series. Royal Society of Chemistry. [Link][10]

  • Prat, D. (2017). Solvent selection guides for pharmaceutical chemistry. Trends in Green Chemistry, 3(3). [Link][19]

  • Ball, D. W., et al. (n.d.). 25.2 Physical Properties of Carboxylic Acids. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link][27]

  • LibreTexts Chemistry. (2020). 21.1: Structure and Properties of Carboxylic Acids and their Salts. [Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields of 1-Cyclohexylbenzodiazole-5-carboxylic acid synthesis

Technical Support Center: 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic Acid Synthesis Ticket ID: #BZ-CYC-05-OPT Subject: Yield Optimization & Troubleshooting Guide Support Level: Tier 3 (Senior Application Scientist)[1...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic Acid Synthesis

  • Ticket ID: #BZ-CYC-05-OPT

  • Subject: Yield Optimization & Troubleshooting Guide

  • Support Level: Tier 3 (Senior Application Scientist)[1]

Diagnostic Overview

User Query: "I am experiencing low yields (<40%) in the synthesis of 1-cyclohexylbenzimidazole-5-carboxylic acid. The product is often sticky or contains impurities that are difficult to remove."

Technical Assessment: The synthesis of 1-cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid (often mislabeled as "benzodiazole") hinges on three critical phases: Nucleophilic Aromatic Substitution (SNAr), Nitro Reduction, and Imidazole Ring Closure.[1]

Low yields typically stem from three specific failure points:

  • SNAr Stalling: The steric bulk of cyclohexylamine slows the displacement of the halogen at the 4-position.

  • Reduction Byproducts: Incomplete reduction of the nitro group or over-reduction of the aromatic ring.

  • Cyclization Hydrolysis: Water contamination when using Triethyl Orthoformate (TEOF) or incomplete ring closure when using Formic Acid.[1]

The Optimized Synthetic Workflow

Do not rely on "one-pot" dithionite methods for scale-up or high purity; they often trap inorganic salts in the zwitterionic product. The Stepwise Golden Batch Protocol below is the industry standard for maximizing yield (>75%).

Visualizing the Pathway

G Start 4-Fluoro-3-nitro benzoic acid Inter1 Intermediate A: 4-(cyclohexylamino)- 3-nitrobenzoic acid Start->Inter1 Step 1: SNAr Cyclohexylamine, TEA DMSO, 80°C Inter1->Start Incomplete Conversion (Check Temp/Eq) Inter2 Intermediate B: 3-amino-4-(cyclohexylamino) benzoic acid Inter1->Inter2 Step 2: Reduction H2, Pd/C (10%) MeOH Product Target: 1-Cyclohexylbenzimidazole -5-carboxylic acid Inter2->Product Step 3: Cyclization TEOF, pTSA (cat) Reflux Product->Inter2 Hydrolysis Risk (Keep Dry)

Figure 1: The stepwise synthesis ensures intermediate purity, preventing the "tar" formation common in one-pot procedures.[1]

Phase 1: Nucleophilic Aromatic Substitution (SNAr)[1][2]

The Challenge: The cyclohexyl group is bulky. If you use 4-chloro-3-nitrobenzoic acid, the reaction may stall at 60-70% conversion. The Fix: Switch to 4-Fluoro-3-nitrobenzoic acid . The fluorine atom is a significantly better leaving group in SNAr reactions due to the high electronegativity stabilizing the Meisenheimer complex.

Troubleshooting Guide: SNAr Step
SymptomProbable CauseCorrective Action
Reaction Stalls (<80% Conv.) Poor Leaving Group (Cl/Br)Switch to Fluoro-substrate. If Cl must be used, increase temp to 100°C and use DMSO as solvent.
Dark/Tarred Mixture Oxidation of AmineDegas solvents with N2 before adding cyclohexylamine.
Precipitation during Reaction Product is ZwitterionicThis is good. The amino-acid product often crashes out. Do not filter hot; cool to 0°C to maximize yield.

Critical Protocol Adjustment:

  • Solvent: Use DMSO or DMF (Polar Aprotic) rather than Ethanol.[1] The rate of SNAr is up to 50x faster in DMSO.

  • Base: Use Triethylamine (TEA) (2.5 equiv).

  • Stoichiometry: Use 1.2 equiv of Cyclohexylamine.

Phase 2: Reduction & Cyclization[3]

The Challenge: The diamine intermediate (Intermediate B in Fig 1) is extremely sensitive to oxidation (turning purple/black) and is amphoteric (soluble in both acid and base), making isolation tricky.[1]

FAQ: Reduction & Ring Closure

Q: Can I use Sodium Dithionite (Na2S2O4) for a one-pot reduction/cyclization? A: Technically yes, but not recommended for high yields.[1] Dithionite reactions generate sulfur byproducts that are difficult to separate from the benzimidazole acid.

  • Recommendation: Use Catalytic Hydrogenation (H2, Pd/C) in Methanol.[1] It is clean, quantitative, and leaves no salts.

Q: Formic Acid vs. Triethyl Orthoformate (TEOF)? A: Use TEOF.

  • Formic Acid:[1] Requires high temps (reflux) and is aqueous, which complicates drying.[1]

  • TEOF:[1][2][3] Acts as both solvent and reagent. It scavenges water.

    • Protocol: Suspend the diamine in TEOF (5-10 vol). Add catalytic p-Toluenesulfonic acid (pTSA).[1] Reflux for 3-4 hours. The mixture will clear up as the product forms.

Master Protocol (The "Golden Batch")

Step 1: SNAr

  • Dissolve 4-fluoro-3-nitrobenzoic acid (1.0 eq) in DMSO (5 vol).

  • Add Triethylamine (2.5 eq).

  • Add Cyclohexylamine (1.2 eq) dropwise (Exothermic!).

  • Heat to 80°C for 4 hours. Monitor by HPLC/TLC.

  • Workup: Pour into ice water containing HCl (pH 3-4). The yellow solid (Intermediate A) precipitates. Filter and dry.

Step 2: Hydrogenation

  • Dissolve Intermediate A in MeOH.

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H2 balloon (1 atm) for 6-12 hours.

  • Workup: Filter through Celite. Do not evaporate to dryness (unstable).[1] Use the solution directly or strip solvent immediately before Step 3.

Step 3: Cyclization

  • Take the residue from Step 2. Add Triethyl Orthoformate (TEOF) (10 vol).

  • Add pTSA (0.05 eq).[1]

  • Reflux (146°C) for 4 hours.

  • Isolation (Crucial): Cool to RT. The product may crystallize.[4] If not, distill off excess TEOF.[1] Add water and adjust pH to the Isoelectric Point (approx pH 4-5) . The target acid will precipitate as a white/off-white solid.

Troubleshooting Logic Tree

Troubleshooting Start Low Yield / Purity Issue CheckStep Which step failed? Start->CheckStep SNAr Step 1: SNAr CheckStep->SNAr Cyc Step 3: Cyclization CheckStep->Cyc CheckLG Substrate is Chloro? SNAr->CheckLG SwitchF Switch to Fluoro-analog (Higher reactivity) CheckLG->SwitchF Yes CheckSolv Solvent is Ethanol? CheckLG->CheckSolv No SwitchDMSO Switch to DMSO (Stabilizes transition state) CheckSolv->SwitchDMSO Yes CheckReagent Reagent used? Cyc->CheckReagent Formic Formic Acid CheckReagent->Formic Low Yield TEOF Triethyl Orthoformate CheckReagent->TEOF Formic->TEOF Switch Reagent CheckDry System Dry? TEOF->CheckDry DrySolv Use Anhydrous Conditions (Water inhibits TEOF) CheckDry->DrySolv No

Figure 2: Decision matrix for diagnosing yield loss. The most common error is using ethanol in Step 1 or wet conditions in Step 3.

References

  • Optimization of SNAr with Fluorine

    • Title: Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes.[5]

    • Source:National Institutes of Health (PMC).[1]

    • URL:[Link][1]

  • Benzimidazole Cyclization Mechanisms: Title: Troubleshooting guide for low conversion rates in benzimidazole synthesis. Source:BenchChem Technical Guides.
  • Use of Triethyl Orthoformate (TEOF)

    • Title: A facile synthetic route to benzimidazolium salts bearing bulky arom
    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link]

  • HCV Inhibitor Scaffold Synthesis (Relevant Patent)

    • Title: Novel benzimidazole compound, preparation method thereof... (WO2011099832A2).[1]

    • Source:Google P
    • URL

Sources

Optimization

Overcoming solubility issues with 1-Cyclohexylbenzodiazole-5-carboxylic acid

Subject: Solubility Optimization & Formulation Troubleshooting Executive Summary: The Molecule at a Glance Welcome to the technical support hub for 1-Cyclohexylbenzodiazole-5-carboxylic acid (chemically synonymous with 1...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Solubility Optimization & Formulation Troubleshooting

Executive Summary: The Molecule at a Glance

Welcome to the technical support hub for 1-Cyclohexylbenzodiazole-5-carboxylic acid (chemically synonymous with 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid).

This molecule presents a classic "brick dust" profile common in drug discovery: a rigid aromatic core (benzimidazole) coupled with a lipophilic bulk (cyclohexyl) and an ionizable tail (carboxylic acid).[1] Your solubility issues likely stem from the Isoelectric Trap —a pH range where the molecule's net charge is zero, causing it to crash out of solution.

PropertyEstimated ValueImplication
Core Structure BenzimidazolePlanar, stacking interactions (

-

) lead to high lattice energy (hard to dissolve).[1]
LogP (Lipophilicity) ~3.4 - 4.0Highly hydrophobic due to the cyclohexyl group.[1] Requires organic co-solvents.[1]
pKa (Acidic) ~3.8 - 4.2 (COOH)Ionizes to anionic form (

) at basic pH.[1]
pKa (Basic) ~5.4 - 5.6 (N3)Protonates to cationic form (

) at acidic pH.[1]
Isoelectric Point (pI) ~4.5 - 5.0DANGER ZONE: Minimum solubility occurs here.[1]

Module 1: The "Solvent Shock" Phenomenon

Issue: "My compound dissolves in DMSO but precipitates immediately upon adding water/buffer."

Diagnosis: You are experiencing kinetic precipitation.[1] The hydrophobic cyclohexyl group drives the molecule to aggregate faster than the water molecules can solvate the polar carboxylic acid head.

Protocol: The "Step-Down" Dilution Method

Do not shoot your DMSO stock directly into a beaker of PBS. Use this intermediate dilution step to stabilize the transition.

  • Prepare Stock: Dissolve compound in 100% DMSO to 20 mM . (Sonicate at 40°C if necessary).

  • Prepare Intermediate: Create a 10x intermediate solution using PEG400 or Propylene Glycol .

    • Mix 10

      
      L DMSO Stock + 90 
      
      
      
      L PEG400.[1]
    • Result: 2 mM compound in 10% DMSO / 90% PEG400.

  • Final Dilution: Slowly add the Intermediate to your aqueous buffer (pre-warmed to 37°C) while vortexing.

Solvent Compatibility Table
SolventSolubility LimitRecommended UseWarning
DMSO >30 mMStock Storage (-20°C)Toxic to cells >0.5% v/v.
Ethanol <5 mMNot RecommendedRapid evaporation alters concentration.[1]
PEG 400 ~10 mMIntermediate DiluentHigh viscosity; requires positive displacement pipettes.[1]
0.1M NaOH >10 mMpH AdjustmentHigh pH (13) can hydrolyze sensitive esters/amides.[1]

Module 2: pH-Dependent Solubility (The Critical Factor)[1][2]

Issue: "The compound is insoluble in my standard PBS (pH 7.4) assay buffer."[2]

Technical Insight: At pH 7.4, the carboxylic acid is deprotonated (


), which should aid solubility. However, the lipophilic cyclohexyl group may overwhelm this charge effect if the ionic strength of the buffer is too high (Salting Out effect).

The Fix: You must move away from the pI (Isoelectric Point).

Visualization: The Solubility/pH Landscape

SolubilityLandscape Acid pH < 3.0 (Cationic Species) Soluble SOLUBLE (Stable) Acid->Soluble Protonated N3 (+ Charge) Iso pH 4.0 - 5.5 (Zwitterionic/Neutral) Precipitate PRECIPITATION (Aggregates) Iso->Precipitate Net Charge = 0 Lattice Energy Dominates Base pH > 7.5 (Anionic Species) Base->Soluble Deprotonated COOH (- Charge) Precipitate->Base Add NaOH (Shift Equilibrium)

Caption: Solubility is bimodal. Avoid the "Valley of Death" between pH 4.0 and 5.5 where the molecule is electrically neutral.

Protocol: Buffer Selection Guide
  • For Chemical Assays: Use 50 mM Tris-Glycine pH 9.0 . The high pH ensures full ionization of the carboxylic acid.

  • For Cell Assays: If pH 7.4 is mandatory, add 0.5% Tween-80 or Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    to shield the hydrophobic cyclohexyl group.[1]

Module 3: Advanced Formulation (In Vivo / Animal Studies)

Issue: "I need to dose mice at 10 mg/kg IP/PO, but it clogs the needle."

Solution: Simple saline will fail.[1] You require a Self-Emulsifying Drug Delivery System (SEDDS) or a Complexation strategy.[1][3]

Option A: Cyclodextrin Complexation (Recommended)

Cyclodextrins form a "donut" shape, encapsulating the hydrophobic cyclohexyl ring while leaving the hydrophilic carboxylic acid exposed.

  • Vehicle: 20% (w/v) HP-

    
    -CD in water.[1]
    
  • Procedure:

    • Weigh HP-

      
      -CD and dissolve in water.[1]
      
    • Add compound solid.[1]

    • Critical Step: Adjust pH to 9.0 using 1M NaOH to drive dissolution.[1]

    • Sonicate for 30 mins.

    • Slowly lower pH back to 7.4 using 1M HCl (if precipitation occurs, stop and leave at pH 8.0).

    • Filter sterilize (0.22

      
      m).[1]
      
Option B: Co-solvent System (The "Golden Ratio")

If cyclodextrins fail, use this standard PK formulation:

  • 5% DMSO (Solubilizer)[1][4]

  • 40% PEG 400 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 50% Saline (Diluent)[1]

Order of addition matters: DMSO


 PEG/Tween 

Saline.[1]

Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingFlow Start Compound Precipitates CheckpH Check Buffer pH Start->CheckpH IsIso Is pH 4.0 - 6.0? CheckpH->IsIso AdjustpH Adjust pH > 8.0 or pH < 3.0 IsIso->AdjustpH Yes CheckConc Check Concentration IsIso->CheckConc No HighConc > 100 µM? CheckConc->HighConc AddCosolvent Add 10% DMSO or PEG400 HighConc->AddCosolvent No (Kinetic Issue) UseCD Use HP-beta-Cyclodextrin (Molar Ratio 1:5) HighConc->UseCD Yes (Thermodynamic Limit)

Caption: Logical workflow for diagnosing precipitation events based on pH and concentration thresholds.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to force the compound into solution? A: Yes, but be careful. Sonication generates heat.[1] If your temperature exceeds 50°C, you risk decarboxylation of the carboxylic acid moiety depending on the stability of the benzimidazole ring. Always sonicate in short bursts (30s on, 30s off) with an ice bath nearby.

Q: My compound turns the solution yellow/brown in DMSO. Is it degrading? A: Not necessarily. Benzimidazoles can form charge-transfer complexes in highly polar aprotic solvents like DMSO, leading to color changes.[1] However, verify purity via LC-MS. If the peak area remains constant, the color is a solvatochromic effect, not degradation.

Q: Why is the salt form (Sodium salt) not dissolving better? A: The "Common Ion Effect." If you dissolve the sodium salt of your compound into PBS (which contains 137 mM NaCl), the high concentration of Sodium ions (


) in the buffer pushes the equilibrium back toward the precipitate. Try a Potassium-based buffer or pure water first. [1]

References

  • BenchChem Technical Support. (2025).[1][2][5] Enhancing Benzimidazole Compound Solubility for Biological Assays. Retrieved from BenchChem.com.

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[6] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • PubChem. (2025).[1][7] Compound Summary: 1H-Benzimidazole-5-carboxylic acid derivatives.[1][7][8] National Library of Medicine. Retrieved from pubchem.ncbi.nlm.nih.gov.

Sources

Troubleshooting

Technical Support Center: Enhancing Purity of 1-Cyclohexylbenzodiazole-5-carboxylic acid via Recrystallization

Welcome to the technical support center for the purification of 1-Cyclohexylbenzodiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Cyclohexylbenzodiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their work. The structural nature of this compound—possessing a polar carboxylic acid group, a non-polar cyclohexyl moiety, and an aromatic benzimidazole core—presents unique challenges and opportunities for purification by recrystallization. This document provides in-depth, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the principles of recrystallizing 1-Cyclohexylbenzodiazole-5-carboxylic acid.

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

An ideal solvent for recrystallization must satisfy several criteria.[1][2] The primary requirement is that the compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., room temperature or 0-4 °C).[3] This temperature-dependent solubility differential is the driving force for crystal formation and purification. Other crucial characteristics include:

  • Inertness: The solvent must not react with the compound.[1]

  • Volatility: It should have a relatively low boiling point (ideally <100-110 °C) to be easily removed from the purified crystals.[2]

  • Impurity Solubility: The solvent should either dissolve impurities completely even at low temperatures (so they remain in the mother liquor) or not dissolve them at all (allowing for removal by hot filtration).[3]

  • Safety: The solvent should have low toxicity and flammability.[1]

Q2: How does the structure of 1-Cyclohexylbenzodiazole-5-carboxylic acid influence solvent selection?

The molecule's hybrid structure is the key consideration. It contains:

  • A Carboxylic Acid Group (-COOH): This is a polar, protic group capable of hydrogen bonding. It favors polar protic solvents like alcohols (ethanol, methanol) or even water.[2]

  • A Benzimidazole Core: This aromatic heterocyclic system imparts moderate polarity.

  • A Cyclohexyl Group: This is a bulky, non-polar (lipophilic) group that favors non-polar solvents like hexanes or toluene.[4]

This dual nature means that a single solvent may not be optimal. A solvent that is polar enough to dissolve the carboxylic acid end may be too poor for the cyclohexyl tail, and vice-versa. Therefore, a mixed-solvent system is often the most effective approach for achieving the desired solubility profile.[5][6]

Q3: What common impurities might be present and how does recrystallization remove them?

Impurities can originate from unreacted starting materials, byproducts of the synthesis (e.g., from side reactions or incomplete cyclization), or residual inorganic salts.[7] Recrystallization is effective at removing small quantities of these impurities. The process works by allowing the molecules of the desired compound to selectively arrange themselves into a crystal lattice, excluding the differently shaped impurity molecules, which remain dissolved in the surrounding solvent (the mother liquor).[3] Insoluble impurities, like dust or certain inorganic salts, can be removed by filtering the hot solution before cooling.[8]

Q4: Should I use a single solvent or a mixed solvent system?

For this specific molecule, a mixed-solvent system is highly recommended. A single solvent that effectively dissolves the compound when hot will likely retain too much of it in solution when cold, leading to poor yield.[9]

A mixed-solvent system typically involves:

  • Solvent A: A "good" solvent in which the compound is readily soluble, even at room temperature.

  • Solvent B (Anti-solvent): A "poor" solvent in which the compound is insoluble, but which is fully miscible with Solvent A.[5]

The strategy is to dissolve the compound in a minimum amount of hot Solvent A and then add hot Solvent B dropwise until the solution becomes faintly cloudy (the saturation point). This fine-tunes the solubility so that upon slow cooling, high-purity crystals will form. Common pairs include ethanol/water, acetone/water, or toluene/hexane.[5][6]

Q5: What is "oiling out" and why does it happen?

"Oiling out" occurs when the dissolved compound comes out of solution as a liquid oil instead of a solid crystal.[10] This typically happens under two conditions:

  • The boiling point of the recrystallization solvent is higher than the melting point of the compound.

  • The solution is cooled too rapidly, or the concentration of impurities is high, disrupting the crystal lattice formation.[10]

An oil is undesirable because it tends to trap impurities and rarely solidifies into a pure crystalline form. If oiling occurs, the solution should be reheated to redissolve the oil, more of the primary solvent should be added, and the solution should be allowed to cool much more slowly.[10]

Troubleshooting Guide

This guide provides solutions to specific problems encountered during the recrystallization workflow.

ProblemProbable Cause(s)Recommended Solution(s)
1. Compound does not dissolve in the hot solvent. The solvent is not polar enough or is a poor solvent for the compound.1. Add more solvent in small increments. If it still doesn't dissolve, the solvent is unsuitable. 2. Select a more appropriate solvent. For this compound, if a non-polar solvent like hexanes fails, try a more polar one like ethyl acetate or ethanol.[4]
2. Compound dissolves in the cold solvent. The solvent is too "good" and will not allow for precipitation upon cooling.1. The chosen solvent is unsuitable for single-solvent recrystallization. 2. Use this solvent as "Solvent A" in a mixed-solvent system and add a miscible anti-solvent ("Solvent B") in which the compound is insoluble.[11]
3. No crystals form upon cooling. The solution is either too dilute (too much solvent was used) or it is supersaturated.[3][10]Follow the workflow in the diagram below. First, try to induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal.[11] If that fails, the solution is likely too dilute, and the solvent volume must be reduced.[10]
4. Compound "oils out" instead of crystallizing. Cooling was too rapid; the concentration of the solute is too high; significant impurities are present.[10]1. Reheat the solution until the oil redissolves completely. 2. Add a small amount (5-10% more) of the primary solvent (Solvent A). 3. Allow the flask to cool very slowly. Insulate the flask with glass wool or place it on a hot plate that is turned off to slow the cooling rate.[10]
5. Recrystallized yield is very low. Too much solvent was used; premature crystallization occurred during hot filtration; crystals were washed with solvent that was not ice-cold.[9]1. Use the minimum amount of hot solvent necessary for dissolution.[9] 2. Preheat the funnel and receiving flask for hot filtration to prevent the product from crashing out.[3] 3. After collecting crystals, wash them with a minimal amount of ice-cold solvent to remove surface impurities without redissolving the product.[9]
6. Crystals are colored after recrystallization. Colored impurities are present in the crude material.Add a very small amount (1-2% by weight) of activated charcoal to the hot solution before filtration.[8] Boil for a few minutes. The charcoal will adsorb the colored impurities. Caution: Using too much charcoal can adsorb your product and reduce the yield.[8]
Visual Troubleshooting Workflow: No Crystals Formed

G start Solution cooled to room temperature. No crystals observed. check_super Is the solution supersaturated? start->check_super induce Induce Crystallization: 1. Scratch inner flask surface. 2. Add a seed crystal. check_super->induce  Likely check_success Crystals form? induce->check_success dilute Conclusion: Solution is too dilute. check_success->dilute No end_ok Success: Collect crystals. check_success->end_ok Yes remedy Remedy: 1. Gently boil off a portion of the solvent. 2. Allow to cool again. dilute->remedy end_repeat Problem Solved. Continue cooling. remedy->end_repeat

Caption: Troubleshooting flowchart for inducing crystal growth.

Experimental Protocols

These protocols provide a systematic approach to developing a robust recrystallization procedure.

Protocol 1: Systematic Solvent Screening

This procedure is essential for identifying a suitable solvent or mixed-solvent system.[11]

  • Preparation: Place approximately 10-20 mg of your crude 1-Cyclohexylbenzodiazole-5-carboxylic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent (see Table 1) dropwise. Start with ~0.2 mL.

  • Room Temperature Solubility: Agitate the tubes at room temperature. Note if the compound dissolves completely. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization but may be a candidate for "Solvent A" in a mixed system.[11]

  • Hot Solubility: For solvents that did not dissolve the compound at room temperature, heat the test tube gently in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves completely. Record the approximate volume. An ideal single solvent will dissolve the compound near its boiling point in a reasonable volume.

  • Cooling: Allow the hot solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will produce a large crop of well-formed crystals.

  • Mixed-Solvent Test: Take a tube where the compound was very soluble (e.g., in hot ethanol). Add a miscible anti-solvent (e.g., water) dropwise until turbidity appears. If, upon cooling, this system yields good crystals, it is a promising mixed-solvent system.[6]

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes on Use for this Compound
Water 100Very HighUnlikely to be a good single solvent due to the large non-polar groups, but excellent as an anti-solvent (Solvent B) with alcohols or acetone.[2]
Ethanol 78HighA strong candidate for "Solvent A" due to its ability to hydrogen bond with the carboxylic acid.[4][12]
Methanol 65HighSimilar to ethanol but more volatile. Good candidate for "Solvent A".[11]
Acetone 56Medium-HighA good polar aprotic solvent that can dissolve a wide range of compounds. Its low boiling point makes it easy to remove.[5][11]
Ethyl Acetate 77MediumA moderately polar solvent that may offer a good balance for the molecule's mixed polarity.[4]
Toluene 111LowGood for dissolving aromatic and non-polar parts. Its high boiling point can be a drawback. May be useful in a mixed system with hexanes.[2]
Hexanes/Heptane ~69 / ~98Very LowUnlikely to work as a single solvent but are excellent candidates for an anti-solvent (Solvent B) with more polar solvents like ethyl acetate or acetone.[4][5]
Protocol 2: Standard Recrystallization Using a Mixed-Solvent System (Example: Ethanol-Water)
  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask. Add a minimal volume of hot ethanol (Solvent A) while heating on a hot plate, swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are visible, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second pre-heated Erlenmeyer flask and pour the hot solution through it quickly to prevent premature crystallization.[3]

  • Addition of Anti-solvent: Re-heat the clear filtrate to boiling. Add hot water (Solvent B) dropwise with swirling until the solution remains faintly cloudy.[6]

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[3]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[3]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold ethanol-water mixture (using the same ratio as the final solvent mixture) to remove any remaining soluble impurities from the crystal surfaces.[9]

  • Drying: Press the crystals dry between two pieces of filter paper and then dry them completely in a vacuum oven or desiccator to remove all traces of solvent.

Visual Logic: Mixed-Solvent System Selection

G start Goal: Find a Mixed-Solvent System find_A Step 1: Find 'Solvent A' (Good Solvent) start->find_A find_B Step 2: Find 'Solvent B' (Anti-Solvent) start->find_B criteria_A Criteria: Compound is highly soluble, even at room temperature. find_A->criteria_A check_misc Step 3: Check Miscibility find_A->check_misc criteria_B Criteria: Compound is insoluble or very sparingly soluble. find_B->criteria_B find_B->check_misc success Success! This is a viable solvent pair. (e.g., Ethanol / Water) check_misc->success Are they miscible? Yes failure Failure. Choose a different pair. check_misc->failure No

Sources

Optimization

Technical Support Center: 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid

A Note on Nomenclature: The compound "1-Cyclohexylbenzodiazole-5-carboxylic acid" is not commonly found in scientific literature. Based on the chemical structure implied by the name and the prevalence of similar compound...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Nomenclature: The compound "1-Cyclohexylbenzodiazole-5-carboxylic acid" is not commonly found in scientific literature. Based on the chemical structure implied by the name and the prevalence of similar compounds in research, this guide will focus on 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid and its derivatives. This class of compounds is widely researched, particularly in drug development, and information regarding their synthesis and properties is available.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of the benzimidazole core?

The benzimidazole ring system is known for its high degree of stability.[5] It is generally resistant to degradation by hot concentrated acids and alkalis.[5] The thermal stability of a specific benzimidazole derivative, however, is significantly influenced by the nature and position of its substituents.[6][7]

Q2: How does the cyclohexyl group at the N1 position affect thermal stability?

The introduction of a substituent at the 1-position of a benzimidazole generally lowers its melting point compared to the unsubstituted parent compound.[5] While the C-N bond connecting the cyclohexyl group is robust, it can be a potential site for degradation under high thermal stress, although typically the weaker bonds in the molecule will cleave first. The overall stability is often dictated by other functional groups present.

Q3: What are the most likely thermal degradation pathways for 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid?

While specific experimental data for this exact molecule is scarce, based on general chemical principles, two primary degradation pathways are likely:

  • Decarboxylation: The carboxylic acid group (-COOH) is often the most thermally labile part of the molecule. Upon heating, it can be lost as carbon dioxide (CO2), leading to the formation of 1-cyclohexyl-1H-benzo[d]imidazole. This is a common thermal degradation route for aromatic carboxylic acids.

  • Oxidative Degradation: In the presence of air or oxidizing agents at elevated temperatures, the cyclohexyl ring can undergo oxidation. The benzene portion of the benzimidazole ring can also be cleaved under vigorous oxidative conditions.[5]

Q4: How do different substituents on the benzimidazole ring influence its thermal stability?

Theoretical studies on benzimidazole derivatives have provided insights into how substituents affect stability:[6][7]

  • Electron-donating groups: Groups like methyl (-CH3) can increase the thermal stability of the parent compound.[6]

  • Electron-withdrawing groups: Nitro groups (-NO2), for instance, tend to decrease thermal stability.[6]

  • Conjugation: Increased conjugation in the substituent can be a crucial factor in enhancing thermal stability, as it strengthens chemical bonds.[6][7]

Q5: What are the recommended storage conditions for this compound?

To ensure long-term stability, 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid should be stored in a cool, dry, and dark place. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric oxygen, which could participate in degradation pathways, especially during long-term storage.

Troubleshooting Guide

Q1: I'm observing a color change and the appearance of impurities in my sample after heating it in solution. What's happening?

This is a classic sign of thermal degradation.

  • Plausible Cause 1: Solvent-Mediated Degradation. The solvent you are using may be reacting with your compound at elevated temperatures. Some solvents can also catalyze degradation reactions.

  • Plausible Cause 2: Decarboxylation. As mentioned in the FAQs, the carboxylic acid group may be cleaving off. This would result in a new, less polar compound.

  • Troubleshooting Workflow:

    • Re-evaluate Solvent Choice: Are you using the most inert solvent possible for your reaction conditions? Consider high-boiling point, aprotic solvents like diphenyl ether or sulfolane for high-temperature reactions.

    • Lower the Temperature: Determine if the reaction can proceed at a lower temperature, even if it takes longer.

    • Use an Inert Atmosphere: If not already doing so, run your experiment under a nitrogen or argon atmosphere to prevent oxidation.

    • Analyze Byproducts: Use techniques like LC-MS or GC-MS to identify the impurities.[8] If you see a product with a mass difference of -44 Da, this strongly suggests decarboxylation.

Q2: My Thermogravimetric Analysis (TGA) shows a mass loss at a much lower temperature than I expected. What does this mean?

An early mass loss in TGA can indicate several things.

  • Plausible Cause 1: Residual Solvent or Water. The most common reason is the presence of trapped solvent or adsorbed water from purification or storage. This will typically show up as a mass loss step at a temperature below 150 °C.

  • Plausible Cause 2: Polymorphism. The compound may exist in different crystalline forms (polymorphs), one of which is less thermally stable.

  • Plausible Cause 3: Impurities. The presence of synthetic byproducts or starting materials can lead to an apparent lowering of the decomposition temperature.

  • Troubleshooting Workflow:

    • Dry the Sample: Before the TGA run, dry your sample thoroughly under a high vacuum for several hours to remove any residual solvent.

    • Run a DSC Scan: Perform Differential Scanning Calorimetry (DSC) analysis.[9] This can help identify melting points, solvent loss (broad endotherms), and decomposition events (sharp or broad exotherms/endotherms).

    • Check Purity: Re-assess the purity of your sample using HPLC or NMR. Impurities can significantly impact thermal stability.[9]

Q3: I suspect my compound is degrading during a high-temperature synthesis reaction, leading to low yields. How can I confirm this?

  • Troubleshooting Workflow:

    • Isothermal Stress Study: Heat a small sample of your pure starting material in the reaction solvent at the target reaction temperature for a set period (e.g., 1 hour).

    • TLC/LC-MS Analysis: After heating, analyze the sample by Thin Layer Chromatography (TLC) or LC-MS. Compare it to a sample of the unheated starting material. The appearance of new spots or peaks is a clear indication of degradation.

    • Kinetic Monitoring: Set up the reaction and take small aliquots at regular intervals. Analyze these aliquots by HPLC to monitor the concentration of your starting material and product over time. If the starting material disappears faster than the product appears, degradation is likely occurring.

Troubleshooting Decision Workflow

cluster_start Start: Suspected Thermal Instability cluster_analysis Initial Analysis cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Low Yield / Impurities / Color Change check_purity Verify Purity (NMR, HPLC) start->check_purity impure Sample Impure? check_purity->impure run_thermal Run TGA/DSC Analysis early_loss Early Mass Loss in TGA? run_thermal->early_loss impure->run_thermal No purify Re-purify Compound impure->purify Yes dry_sample Dry Sample Under Vacuum early_loss->dry_sample Yes (<150°C) degradation_confirmed Degradation Confirmed early_loss->degradation_confirmed No (Decomposition) purify->run_thermal dry_sample->run_thermal modify_conditions Modify Reaction Conditions: - Lower Temperature - Use Inert Atmosphere - Change Solvent degradation_confirmed->modify_conditions caption Fig 1. Troubleshooting workflow for thermal stability issues. cluster_main Potential Thermal Degradation: Decarboxylation start 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid product 1-Cyclohexyl-1H-benzo[d]imidazole start->product Δ (Heat) co2 CO₂ caption Fig 2. Decarboxylation of the parent compound.

Sources

Troubleshooting

Technical Support Center: Manufacturing 1-Cyclohexylbenzodiazole-5-carboxylic Acid

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up Engineering) Subject: Troubleshooting Scale-Up, Regioselectivity, and Isolation Introduction Welcome to the Technical Support Center for 1-Cyclohexy...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up Engineering) Subject: Troubleshooting Scale-Up, Regioselectivity, and Isolation

Introduction

Welcome to the Technical Support Center for 1-Cyclohexylbenzodiazole-5-carboxylic acid (standard IUPAC: 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid).

This guide addresses the specific challenges encountered when transitioning this scaffold from milligram-scale medicinal chemistry to kilogram-scale process campaigns. The benzimidazole core is a "privileged scaffold" in drug discovery (e.g., HCV inhibitors, angiotensin II receptor antagonists), but its scale-up is frequently plagued by regioselectivity issues and difficult filtration due to zwitterionic behavior.

Module 1: Regiochemistry & Synthetic Route Selection

User Question:

"I am scaling up the N-alkylation of benzimidazole-5-carboxylic acid with cyclohexyl bromide, but I am getting a 60:40 mixture of isomers that are impossible to separate by crystallization. How do I fix this?"

Root Cause Analysis:

Direct alkylation is the wrong approach for scale-up. The benzimidazole ring undergoes tautomerism. When you alkylate the pre-formed ring, the electrophile (cyclohexyl group) can attack either the N1 or N3 nitrogen. Due to the steric bulk of the cyclohexyl group and the electronic effects of the carboxylic acid at C5, you will inevitably form a mixture of 1-cyclohexyl (desired) and 3-cyclohexyl (undesired) isomers. These regioisomers often have identical solubility profiles, making purification via crystallization unviable.

Corrective Protocol: The "Stepwise Construction" Strategy

To guarantee 100% regioselectivity, you must install the cyclohexyl group before closing the benzimidazole ring.

Recommended Workflow:

  • SNAr Displacement: React 4-chloro-3-nitrobenzoic acid with cyclohexylamine. The amine selectively displaces the chlorine (activated by the ortho-nitro group).

  • Nitro Reduction: Reduce the nitro group to an aniline.

  • Cyclization: Close the ring using formic acid or triethyl orthoformate (TEOF).

Visual Guide: Route Comparison

Regioselectivity Start_Bad Route A (Avoid): Direct Alkylation Inter_Bad Benzimidazole-5-COOH + Cyclohexyl Bromide Start_Bad->Inter_Bad Start_Good Route B (Recommended): Stepwise Construction Step1 Step 1: S_NAr 4-Cl-3-NO2-Ph-COOH + Cyclohexylamine Start_Good->Step1 Result_Bad Mixture of N1 & N3 Isomers (Difficult Separation) Inter_Bad->Result_Bad Low Selectivity Step2 Step 2: Reduction (H2/Pd-C or Fe/AcOH) Step1->Step2 Regio-defined Step3 Step 3: Cyclization (Formic Acid/TEOF) Step2->Step3 Result_Good 1-Cyclohexyl isomer (>99% Regiopurity) Step3->Result_Good High Yield

Caption: Comparison of synthetic strategies. Route B ensures the cyclohexyl group is locked in position before the ring forms, eliminating isomer risks.

Module 2: Thermodynamics & Safety (Exotherm Management)

User Question:

"During the cyclization step using formic acid, the temperature spiked unexpectedly, and the reaction mixture darkened. Is this a safety hazard?"

Troubleshooting Guide:

Yes. The cyclization of phenylenediamines to benzimidazoles is exothermic. Furthermore, benzimidazoles are electron-rich and prone to oxidative degradation (darkening) at high temperatures in the presence of air.

Critical Control Parameters (CPP):
ParameterSpecificationReason for Control
Reagent Addition Dosing Control Adding the cyclizing agent (TEOF or Formic Acid) all at once causes a rapid exotherm. Dose over 1-2 hours.
Temperature Reflux (Controlled) Maintain gentle reflux. Violent boiling indicates runaway kinetics.
Atmosphere Nitrogen/Argon Benzimidazoles oxidize to colored impurities (quinones/dimers) in air. Strict inertion is required.
Agitation High Shear The product often precipitates during reaction. Poor mixing leads to hot spots and charring.
Safety Protocol: Cyclization
  • Charge the diamine intermediate (from Step 2 above) into the reactor with solvent (e.g., Toluene or THF).

  • Inert the vessel (3x Vacuum/Nitrogen cycles).

  • Heat to 50°C.

  • Add Triethyl Orthoformate (TEOF) slowly via addition funnel over 60 minutes. Monitor internal temperature (

    
    ); do not allow 
    
    
    
    to exceed
    
    
    by >5°C.
  • Add catalytic p-TsOH (1-2 mol%).

  • Ramp to reflux only after addition is complete.

Module 3: Isolation & Workup (Filtration Issues)

User Question:

"The workup is a nightmare. The product forms a slimy cake that clogs the filter. Drying takes days. How do we improve the physical properties?"

Root Cause Analysis:

The target molecule is an amphoteric zwitterion .

  • Basic site: The imidazole nitrogen (pKa ~5.5).

  • Acidic site: The carboxylic acid (pKa ~3.5-4.0).

If you filter at a pH where the molecule is charged (either fully protonated at low pH or deprotonated at high pH), it tends to solvate or form gels. You must isolate at the Isoelectric Point (pI) , where the net charge is zero, to maximize precipitation and crystal growth.

Optimization Protocol: Isoelectric Precipitation
  • Dissolution: After the reaction, adjust pH to >10 using NaOH. The product will dissolve as the sodium carboxylate salt.

  • Filtration: Filter this basic solution to remove insoluble impurities (catalyst residues, dimers).

  • Controlled Precipitation (The "pH Swing"):

    • Slowly add HCl or Acetic Acid to the filtrate.

    • Stop at pH 4.5 - 5.0 (The likely Isoelectric Point).

    • Crucial Step: Do not rush filtration. Hold the slurry at this pH at 50°C for 2-4 hours ("Ostwald Ripening"). This allows small, slimy fines to dissolve and redeposit onto larger, filterable crystals.

  • Cooling: Cool to 5°C before filtration.

Visual Guide: Workup Logic

Workup Step1 Crude Reaction Mixture (Contains Product + Impurities) Step2 Basify to pH 10-11 (NaOH) Step1->Step2 Step3 Filter (Remove Insolubles) Step2->Step3 Step4 Filtrate: Product is Soluble Carboxylate Step3->Step4 Step5 Acidify Slowly to pH 4.5-5.0 (Isoelectric Point) Step4->Step5 Step6 Heat Cycle (Ostwald Ripening) Transform Gel -> Crystals Step5->Step6 Step7 Final Filtration (Fast flow, High Purity) Step6->Step7

Caption: The "pH Swing" purification strategy leverages the amphoteric nature of the molecule to reject impurities and grow filterable crystals.

Module 4: Impurity Profile & FAQ

Q: We see a persistent pink/brown impurity. What is it?

A: This is likely an oxidation byproduct. Benzimidazoles are essentially cyclic phenylenediamines. If the upstream reduction (nitro to amine) was incomplete, or if the cyclization had air exposure, you form azo-dimers or quinoid species.

  • Fix: Add a reducing agent (e.g., Sodium Metabisulfite) during the aqueous workup to quench these colored species.

Q: Can we use 4-fluoro-3-nitrobenzoic acid instead of the chloro- analog?

A: Yes, the fluoro- analog reacts faster in the SNAr step (Step 1). However, it is significantly more expensive. For kilogram scale, the 4-chloro derivative is preferred for cost, provided you use a slightly higher temperature or a stronger base (like K2CO3) to drive the reaction.

Q: The product holds water tenaciously. How do we dry it?

A: Zwitterionic crystals often trap water in the lattice.

  • Fix: Wash the filter cake with a water-miscible organic solvent (like Acetone or Isopropanol) to displace surface water before putting it in the vacuum oven. Dry at >60°C under full vacuum.

References

  • Regioselective Synthesis Strategies

    • Topic: General strategies for N-substituted benzimidazoles avoiding alkyl
    • Source:Organic Process Research & Development, "Scalable Synthesis of Benzimidazoles via Nitro-Reduction-Cycliz
    • Link:

  • Benzimidazole Cyclization Safety

    • Topic: Thermal hazards of nitro-reduction and cycliz
    • Source:Mettler Toledo Process Safety, "Chemical Process Development and Scale-Up."
    • Link:

  • Zwitterion Isolation Techniques

    • Topic: Isoelectric point precipitation and Ostwald ripening for carboxylic acids.
    • Source:Chemical Engineering Science, "Crystalliz
    • Link:

  • Raw Material Safety Data (4-Chloro-3-nitrobenzoic acid)

    • Topic: Handling precautions for the key starting material.[1]

    • Source:PubChem CID 7320.
    • Link:

Sources

Reference Data & Comparative Studies

Validation

1H-NMR interpretation and peak assignment for 1-Cyclohexylbenzodiazole-5-carboxylic acid

An In-Depth Technical Guide to the ¹H-NMR Interpretation and Peak Assignment for 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid Introduction: The Role of NMR in Characterizing Bioactive Benzimidazoles Benzimidazoles...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H-NMR Interpretation and Peak Assignment for 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid

Introduction: The Role of NMR in Characterizing Bioactive Benzimidazoles

Benzimidazoles represent a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with proven biological activities, including antiviral, antimicrobial, and antitumoral properties.[1][2] For researchers in drug discovery and development, the precise confirmation of molecular structure is non-negotiable. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the unambiguous structural elucidation of these organic molecules.[2]

This guide provides a comprehensive analysis of the ¹H-NMR spectrum of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid , a molecule that combines three distinct chemical environments: a substituted aromatic benzimidazole system, a saturated aliphatic cyclohexyl ring, and an acidic carboxylic acid group. We will delve into the theoretical prediction of proton signals, provide a detailed protocol for experimental validation, and compare the utility of ¹H-NMR with other common analytical techniques.

Part 1: Theoretical ¹H-NMR Spectral Analysis and Peak Assignment

To interpret the spectrum of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid, we must first dissect the molecule into its constituent proton environments. The chemical shift (δ), multiplicity, and integration of each signal are dictated by the local electronic environment of the protons.[3] For this analysis, we will predict the spectrum as it would appear in a DMSO-d₆ solvent, which is ideal for observing the exchangeable carboxylic acid proton.[4]

Caption: Structure of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid with key proton environments labeled.

Predicted ¹H-NMR Peak Assignments
Labeled Proton(s)Chemical EnvironmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-COOH Carboxylic Acid10.0 - 13.0Broad Singlet (br s)1HHighly deshielded due to the electronegative oxygens and intermolecular hydrogen bonding. Signal is often broad due to chemical exchange.[4][5]
H₂ Imidazole C-H~8.3Singlet (s)1HThe proton at the C2 position of the benzimidazole ring is typically a singlet and appears in the downfield aromatic region.[6]
H₄ Aromatic (ortho to -COOH)~8.2Doublet (d)1HSignificantly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the carboxylic acid group.[2][3]
H₆ Aromatic (ortho to -COOH)~7.9Doublet of Doublets (dd)1HDeshielded by the adjacent electron-withdrawing carboxylic acid group. Coupled to both H4 and H7.
H₇ Aromatic~7.7Doublet (d)1HLeast affected by the C5-substituent, appearing in the typical aromatic region for benzimidazoles.[2]
H₁' Cyclohexyl (methine, N-CH)~4.2 - 4.6Multiplet (m)1HThe methine proton is directly attached to the electronegative nitrogen of the imidazole ring, causing a significant downfield shift compared to other aliphatic protons.
H₂'₋₆' Cyclohexyl (CH₂)1.2 - 2.2Multiplet (m)10HThese saturated, sp³-hybridized C-H bonds appear in the upfield region. The signals will be complex and overlapping due to axial and equatorial protons and their respective couplings.[7][8]

Part 2: Comparison with Alternative Analytical Methods

While ¹H-NMR is paramount for proton mapping, a comprehensive structural confirmation relies on complementary techniques.

Analytical TechniqueInformation Provided for this MoleculeComparison to ¹H-NMR
¹³C-NMR Spectroscopy Confirms the carbon skeleton. Key signals include the carbonyl carbon (δ 165-185 ppm) and aromatic carbons (δ 110-160 ppm).[4][5]Provides complementary data on the carbon framework but lacks the detailed connectivity and stereochemical information available from proton coupling constants.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns, confirming the elemental composition (C₁₄H₁₆N₂O₂).[9]Confirms mass and formula but provides no information on the specific arrangement of atoms or isomerism.
Infrared (IR) Spectroscopy Identifies key functional groups. Expect a very broad O-H stretch from ~2500-3500 cm⁻¹ (characteristic of a carboxylic acid dimer) and a strong C=O stretch around 1700 cm⁻¹.[5]Excellent for functional group identification but offers no detailed structural map of the molecule.

Part 3: Experimental Protocol for NMR Analysis

Adherence to a rigorous experimental protocol is essential for acquiring high-quality, reproducible NMR data. This workflow is designed to be a self-validating system.

Standard Workflow for NMR-Based Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent 1. Solvent Selection (DMSO-d₆) Weigh 2. Weigh Sample (~5-10 mg) Solvent->Weigh Dissolve 3. Dissolve & Transfer (to NMR tube with ~0.6 mL solvent) Weigh->Dissolve Acquire1D 4. Acquire 1D Spectra (¹H, ¹³C) Dissolve->Acquire1D D2O_Ex 5. D₂O Exchange (Validation) (Add D₂O, re-acquire ¹H) Acquire1D->D2O_Ex Acquire2D 6. Acquire 2D Spectra (Optional) (COSY, HSQC) D2O_Ex->Acquire2D Process 7. Process Data (FT, Phase, Baseline) Acquire2D->Process Reference 8. Reference Spectra (TMS or residual solvent) Process->Reference Assign 9. Peak Assignment & Integration Reference->Assign Confirmation Confirmation Assign->Confirmation

Caption: Standard experimental workflow for NMR-based structural elucidation.

Step-by-Step Methodology
  • Solvent Selection & Rationale :

    • Primary Choice : Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality : The acidic proton of the carboxylic acid is labile and rapidly exchanges with protons in protic solvents like water or methanol. DMSO-d₆ is aprotic and forms hydrogen bonds with the -COOH proton, slowing its exchange rate. This allows the proton to be observed as a distinct, albeit broad, signal in the ¹H-NMR spectrum.[2][4] Using CDCl₃ would likely result in the signal being too broad to observe or its position being highly variable.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid directly into a clean, dry vial.

    • Add approximately 0.6 mL of DMSO-d₆.

    • Vortex the sample until the solid is completely dissolved. Mild heating may be required if solubility is low.

    • Using a pipette with a cotton plug, transfer the clear solution into a 5 mm NMR tube.

  • Data Acquisition :

    • Record the ¹H-NMR spectrum on a 400 MHz (or higher) spectrometer.

    • Set the internal reference to the residual solvent peak of DMSO-d₅ (δ ≈ 2.50 ppm) or to tetramethylsilane (TMS) if added (δ = 0.00 ppm).

    • Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Self-Validation via D₂O Exchange :

    • Trustworthiness : This step authoritatively confirms the identity of the labile -COOH proton.

    • Protocol : After acquiring the initial spectrum, remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube, cap it, and invert several times to mix.

    • Re-acquire the ¹H-NMR spectrum using the same parameters.

    • Expected Result : The broad singlet previously observed between δ 10-13 ppm will disappear or significantly diminish in intensity. This occurs because the acidic proton exchanges with deuterium from the D₂O, and deuterium (²H) is not observed in a ¹H-NMR experiment.[10] This provides unequivocal proof of the carboxylic acid proton's assignment.

  • Data Processing and Interpretation :

    • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate all signals. Set the integration of a well-resolved, unambiguous peak (e.g., the singlet for H₂) to its known proton count (1H) to determine the relative integrals of all other signals.

    • Analyze the chemical shifts and coupling patterns to assign each signal to its corresponding proton(s) as outlined in the theoretical prediction table. For more complex structures, 2D NMR experiments like COSY (to show H-H correlations) and HSQC (to show direct C-H correlations) would be employed for definitive assignment.

References

  • El Kihel, A. (2010). ¹H and ¹³C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry. Available at: [Link]

  • Lee, C. K., & Lee, I.-S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, Vol. 78, No. 2. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Hoyle, S. (n.d.). H NMR Spectroscopy. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

  • PubChem. (n.d.). 1-cyclohexylbenzodiazole-5-carboxylic acid. Retrieved from [Link]

  • University of Calgary. (n.d.). 1H proton nmr chemical shift table. Retrieved from [Link]

  • University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopic Features of Carboxylic Acids. Retrieved from [Link]

Sources

Comparative

HPLC Method Development Guide: 1-Cyclohexylbenzimidazole-5-carboxylic Acid Purity

Executive Summary: The Amphoteric Challenge Developing a purity method for 1-Cyclohexylbenzimidazole-5-carboxylic acid (also referred to as 1-cyclohexylbenzodiazole-5-carboxylic acid) presents a classic chromatographic p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Amphoteric Challenge

Developing a purity method for 1-Cyclohexylbenzimidazole-5-carboxylic acid (also referred to as 1-cyclohexylbenzodiazole-5-carboxylic acid) presents a classic chromatographic paradox: the "Amphoteric Drag."

This molecule possesses two conflicting functional groups:[1][2]

  • Basic Core: The benzimidazole ring (pKa ~5.5) which protonates at low pH.

  • Acidic Tail: The carboxylic acid (pKa ~3.5–4.0) which ionizes at high pH.

  • Hydrophobic Anchor: The cyclohexyl group, which provides significant retention on Reverse Phase (RP) but lowers solubility in purely aqueous phases.

The Verdict: While traditional low-pH methods (Method A) are common, they often suffer from peak tailing due to secondary silanol interactions with the protonated benzimidazole nitrogen. This guide recommends Method B (High pH on Hybrid Silica) as the superior approach for purity analysis, offering sharper peaks, higher loading capacity, and better resolution of synthetic impurities.

Chemical Context & Mechanism

To optimize separation, one must understand the ionization states.

pH EnvironmentBenzimidazole CoreCarboxylic AcidNet ChargeChromatographic Behavior
Acidic (pH 2-3) Protonated (+)Neutral (COOH)Cationic (+) Retains on C18, but risks "tailing" due to attraction to negative silanols on silica.
Neutral (pH 6-7) NeutralIonized (COO-)Anionic (-) Zwitterionic region. Poor reproducibility; slight pH changes cause massive retention shifts.
Basic (pH 10) NeutralIonized (COO-)Anionic (-) Ideal. The basic nitrogen is neutral (no silanol interaction). The cyclohexyl group drives retention despite the ionized acid.

Comparative Method Analysis

Method A: The Traditional Approach (Low pH)

Standard C18 with Formic Acid or TFA.

  • Mechanism: Ion-suppression of the carboxylic acid to increase retention.

  • Pros: Compatible with standard silica columns; MS-friendly mobile phases.

  • Cons: The benzimidazole nitrogen becomes positively charged, leading to severe peak tailing (

    
    ) unless specialized "Charged Surface" (CSH) columns are used.
    
  • Suitability: Acceptable only if using modern, end-capped columns (e.g., Waters CSH C18).

Method B: The Modern Standard (High pH) [RECOMMENDED]

Hybrid Silica C18 with Ammonium Bicarbonate (pH 10).

  • Mechanism: Operates above the pKa of the base. The molecule is negatively charged (carboxylate) but the basic nitrogen is neutral.

  • Pros: Eliminates silanol interactions (sharp peaks

    
    ); orthogonal selectivity to acidic impurities.
    
  • Cons: Requires high-pH stable columns (Hybrid particles like BEH or Gemini-NX). Standard silica dissolves at pH > 8.

  • Suitability: Best for purity/impurity profiling.

Method C: Mixed-Mode Chromatography

Anion Exchange/Reverse Phase (AX/RP).

  • Mechanism: Retains the carboxylic acid via ion exchange and the cyclohexyl group via hydrophobicity.

  • Pros: Exceptional for separating inorganic salts or extremely polar precursors.

  • Cons: Complex method development; long equilibration times.

Performance Data Comparison

Data representative of benzimidazole carboxylic acid derivatives on 100mm x 2.1mm columns.

ParameterMethod A (Low pH C18)Method B (High pH Hybrid)Method C (Mixed-Mode)
Column Standard C18 (3.5 µm)Hybrid C18 (2.5 µm)Mixed-Mode AX-C18
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄HCO₃ (pH 10) / ACNAmmonium Acetate / MeOH
Retention (k') 4.53.25.8
Tailing Factor (

)
1.6 (Poor)1.05 (Excellent) 1.2 (Good)
Resolution (

)
1.8 (vs. Isomer)3.5 (vs. Isomer) 4.0 (vs. Polar Impurities)
MS Sensitivity High (Positive Mode)High (Negative Mode)Medium

Detailed Protocol: Method B (High pH Optimization)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the method flags itself as "failed."

Reagents & Materials
  • Analyte: 1-Cyclohexylbenzimidazole-5-carboxylic acid (Reference Standard).

  • Column: Waters XBridge BEH C18 XP (2.5 µm, 2.1 x 100 mm) or Phenomenex Gemini-NX C18. Note: Do NOT use standard silica columns.

  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[3]

Instrument Parameters
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C (Reduces viscosity, improves mass transfer).

  • Detection: UV at 254 nm (Benzimidazole core) and 280 nm.

  • Injection Volume: 2 µL.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Initial Hold
1.05%Load
8.095%Linear Ramp
10.095%Wash
10.15%Re-equilibration
13.05%End
System Suitability Criteria (Self-Validation)

Before running samples, inject the standard 5 times. The run is valid only if :

  • RSD of Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , pH has likely dropped; prepare fresh buffer).
  • Theoretical Plates (

    
    ): 
    
    
    
    .

Visualizations

Diagram 1: Method Development Decision Tree

A logical workflow for selecting the correct column chemistry based on analyte behavior.

MethodDevelopment Start Start: 1-Cyclohexylbenzimidazole-5-COOH SolubilityCheck Check Solubility: Is it soluble in aqueous acid? Start->SolubilityCheck AcidicPath Method A: Low pH (Formic Acid) SolubilityCheck->AcidicPath Yes BasicPath Method B: High pH (pH 10) SolubilityCheck->BasicPath No / Poor TailingCheck Result: Peak Tailing > 1.5? AcidicPath->TailingCheck CSHSelect Switch to Charged Surface Hybrid (CSH) (Repels protonated base) TailingCheck->CSHSelect Yes Success Optimal Peak Shape (Deprotonated Base = No Tailing) TailingCheck->Success No (Rare) HybridCheck CRITICAL: Is Column Hybrid Silica? (XBridge / Gemini) BasicPath->HybridCheck HybridCheck->Success Yes Failure Column Dissolution (Silica Hydrolysis) HybridCheck->Failure No

Caption: Decision matrix for selecting pH and column chemistry to mitigate benzimidazole tailing.

Diagram 2: Interaction Mechanism (Low vs. High pH)

Visualizing why Method B (High pH) yields superior purity data.

Mechanism cluster_low Method A: Low pH (pH 3) cluster_high Method B: High pH (pH 10) Mol_Low Molecule State: [COOH] (Neutral) [NH+] (Positive) Interaction Electrostatic Attraction (Causes Tailing) Mol_Low->Interaction Silanol Silica Surface: Si-O(-) (Negative) Silanol->Interaction Mol_High Molecule State: [COO-] (Negative) [N] (Neutral) Result Pure Hydrophobic Retention (Sharp Peaks) Mol_High->Result Hybrid Hybrid Surface: Resistant to Hydrolysis Hybrid->Result No Interaction

Caption: Mechanistic comparison showing how High pH eliminates the electrostatic drag responsible for peak tailing.

References

  • Sielc Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]

  • Waters Corporation. (2020). Improved Performance of Modern MS-Compatible Reversed-Phase/Anion-Exchange Mixed-Mode HPLC Columns. Retrieved from [Link]

  • PubChem. (2025).[4] 1H-Benzimidazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Dr. Maisch HPLC GmbH. (n.d.).[5] Mixed Mode HPLC Columns for Combined Retention Mechanisms. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2021). Method Development and Validation of a New Stability Indicating RP-HPLC Method. Retrieved from [Link]

Sources

Validation

Mass Spectrometry Characterization of 1-Cyclohexylbenzodiazole-5-carboxylic Acid: A Comparative Analytical Guide

Executive Summary 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid is a highly privileged pharmacophore, serving as the foundational scaffold for numerous allosteric inhibitors targeting the Hepatitis C virus (HCV) NS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid is a highly privileged pharmacophore, serving as the foundational scaffold for numerous allosteric inhibitors targeting the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, such as the clinical candidate JTK-109[1][2]. It also demonstrates broad-spectrum activity against caliciviruses like norovirus[3].

For drug development professionals, establishing a robust mass spectrometry (MS) characterization framework for this compound is critical for pharmacokinetic (PK) profiling and structural elucidation. This guide objectively compares the MS performance of the 1-cyclohexyl derivative against its structural analog, 1-methylbenzimidazole-5-carboxylic acid, demonstrating how the specific inclusion of the cyclohexyl moiety fundamentally alters ionization efficiency, chromatographic retention, and collision-induced dissociation (CID) pathways.

Mechanistic MS Behavior & Causality

As an Application Scientist, I frequently observe that the presence of amphoteric functional groups—such as a basic imidazole nitrogen and an acidic carboxylic acid—creates a dilemma regarding the optimal electrospray ionization (ESI) polarity.

Ionization Dynamics

While the carboxylic acid moiety readily deprotonates to form [M-H]⁻ in negative ion mode, the highly basic nature of the benzimidazole core (pKa ~5.5) dominates the molecule's ionization behavior[4]. Consequently, utilizing Positive Ion Mode (ESI+) with a low-pH mobile phase (e.g., 0.1% formic acid) yields a signal-to-noise (S/N) ratio that is typically 5 to 10 times superior to ESI-. The formic acid ensures the imidazole nitrogen is fully protonated in solution, maximizing droplet charging and preventing peak tailing during reversed-phase chromatography.

Fragmentation Causality

The fragmentation of benzimidazoles typically involves the expulsion of HCN and cleavage of the substituent at position 1[5]. However, the 1-cyclohexyl group introduces a highly diagnostic and energetically favorable fragmentation pathway. Upon CID, the protonated molecular ion ([M+H]⁺ at m/z 245.1) undergoes a concerted elimination of cyclohexene (82 Da). This neutral loss leaves a highly stable protonated benzimidazole-5-carboxylic acid core (m/z 163.1). Because this 82 Da loss is structurally specific and produces an intense product ion, it serves as an ideal quantifier transition, virtually eliminating the isobaric background noise commonly seen in biological matrices.

Fragmentation M [M+H]+ (m/z 245.1) 1-Cyclohexylbenzimidazole-5-carboxylic acid F1 m/z 163.1 Neutral Loss: Cyclohexene (-82 Da) M->F1 Primary Pathway (High Yield) F2 m/z 227.1 Neutral Loss: H2O (-18 Da) M->F2 Secondary Pathway (Mod Yield) F3 m/z 201.1 Neutral Loss: CO2 (-44 Da) M->F3 Tertiary Pathway (Low Yield)

Figure 1: ESI+ CID fragmentation pathways for 1-Cyclohexylbenzodiazole-5-carboxylic acid.

Comparative Analytical Performance

To illustrate the analytical advantages of the cyclohexyl scaffold, we compare its LC-MS/MS performance against the 1-methylbenzimidazole-5-carboxylic acid analog.

The addition of the lipophilic cyclohexyl ring drastically increases the LogP of the molecule. In reversed-phase UHPLC, this forces the compound to elute later in the gradient at a higher percentage of organic solvent (Acetonitrile). Higher organic content at the point of elution significantly enhances ESI droplet desolvation efficiency and separates the analyte from early-eluting, ion-suppressing endogenous salts.

Furthermore, the methyl analog lacks a large, specific neutral loss, forcing analysts to rely on the loss of water (-18 Da) for the primary MRM transition—a ubiquitous fragmentation that suffers from high background interference.

Table 1: Comparative LC-MS/MS Performance Metrics
Parameter1-Cyclohexyl Analog (Target)1-Methyl Analog (Alternative)Analytical Impact
Precursor Ion [M+H]⁺ m/z 245.1m/z 177.1Defines Q1 isolation window.
Primary MRM Transition 245.1 → 163.1 (-82 Da)177.1 → 159.1 (-18 Da)Cyclohexyl loss provides superior specificity.
Est. LogP ~3.2~1.1Higher LogP improves C18 retention.
Elution % Organic ~65% Acetonitrile~25% AcetonitrileHigher organic % improves ESI desolvation.
Matrix Effect (Plasma) Minimal (<10% suppression)High (>40% suppression)Improved by later retention time.
Typical LLOQ (ng/mL) 0.52.55-fold sensitivity improvement.

Self-Validating Experimental Protocol

The following UHPLC-QQQ methodology is designed as a self-validating system for the targeted quantification of 1-Cyclohexyl-1H-benzo[d]imidazole-5-carboxylic acid in biological matrices.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an internal standard (e.g., deuterated JTK-109).

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: UHPLC Separation
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; return to 5% B for 1.5 min equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: MS/MS Parameters & Quality Control
  • Source: Electrospray Ionization in Positive Mode (ESI+).

  • Capillary Voltage: 3500 V.

  • Drying Gas Temp: 300°C at 10 L/min.

  • Quantifier Transition: m/z 245.1 → 163.1 (Collision Energy: 20 eV).

  • Qualifier Transition: m/z 245.1 → 227.1 (Collision Energy: 15 eV).

Self-Validation Check: To ensure method integrity, the peak area ratio of the quantifier transition to the qualifier transition must remain constant (within ±15%) across all calibration standards and unknown samples. Any deviation indicates co-eluting isobaric matrix interference, necessitating a shallower chromatographic gradient.

MS_Workflow A Sample Prep (Protein Ppt) B UHPLC Separation (C18, 0.1% FA) A->B C ESI+ Ionization [M+H]+ m/z 245.1 B->C D Q1 Isolation (m/z 245.1) C->D E CID Fragmentation (Argon Gas) D->E F Q3 Detection (m/z 163.1) E->F

Figure 2: UHPLC-QQQ workflow for targeted quantification of benzimidazole analogs.

References

1.[1] Title: Discovery of naturally occurring aurones that are potent allosteric inhibitors of hepatitis C virus RNA-dependent RNA polymerase Source: National Institutes of Health (NIH) / PMC URL: [Link]

2.[2] Title: JTK-109 Source: Wikipedia URL: [Link]

3.[3] Title: Calicivirus RNA-Dependent RNA Polymerases: Evolution, Structure, Protein Dynamics, and Function Source: Frontiers in Microbiology URL: [Link]

4.[5] Title: Study of mass spectra of benzimidazole derivatives Source: International Journal of Development Research URL: [Link]

5.[4] Title: Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Comparative

A Comparative Analysis of the Bioactivity of 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid and its Analogs

In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to naturally occ...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands out as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1] Its structural similarity to naturally occurring purine nucleotides allows it to readily interact with various biological macromolecules, leading to a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and antiviral activities.[2][3][4][5][6] This guide provides a comparative analysis of the bioactivity of a specific derivative, 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid, and its structural analogs, offering insights into their potential as therapeutic agents. We will delve into the experimental methodologies used to evaluate their efficacy and explore the structure-activity relationships that govern their biological functions.

Introduction to the Core Scaffolds

The core molecules under investigation are derivatives of the benzimidazole heterocyclic ring system. The parent compound for our comparison is 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid . Its analogs for this comparative study are designed with modifications at the 1 and 5 positions of the benzimidazole ring to understand the impact of these changes on bioactivity.

Core Structures:

  • Compound A (Lead): 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid

  • Analog B: 1-Phenyl-1H-benzimidazole-5-carboxylic acid

  • Analog C: 1-Cyclohexyl-1H-benzimidazole-5-carboxamide

  • Analog D: 1H-Benzimidazole-5-carboxylic acid

These analogs allow for the systematic evaluation of the contributions of the N1-cyclohexyl group, the C5-carboxylic acid moiety, and the interplay between them in determining the overall biological activity profile.

Experimental Protocols for Bioactivity Assessment

To provide a comprehensive comparison, a battery of standardized in vitro assays is employed to determine the antimicrobial, antiviral, and anticancer properties of the compounds. The rationale behind selecting these assays is to screen for a broad range of potential therapeutic applications.

Antimicrobial Activity Assessment

The antimicrobial efficacy is determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight at 37°C and 28°C, respectively. The cultures are then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated for 24 hours for bacteria and 48 hours for fungi at their respective optimal temperatures.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing:

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Prepare stock solutions of test compounds in DMSO serial_dilution Perform serial dilutions of compounds in 96-well plates prep_compounds->serial_dilution prep_media Prepare appropriate culture media prep_media->serial_dilution prep_inoculum Prepare standardized microbial inoculum inoculation Inoculate wells with microbial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates at optimal temperature inoculation->incubation read_results Visually inspect plates for microbial growth incubation->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral Activity Assessment

The antiviral activity is evaluated using a plaque reduction assay against a representative panel of viruses, such as Herpes Simplex Virus-1 (HSV-1) and Influenza A virus.

Step-by-Step Methodology:

  • Cell Culture: A suitable host cell line (e.g., Vero cells for HSV-1) is cultured in a 24-well plate to form a confluent monolayer.

  • Virus Infection: The cell monolayer is infected with a known titer of the virus for 1 hour to allow for viral adsorption.

  • Compound Treatment: After adsorption, the virus-containing medium is removed, and the cells are overlaid with a medium containing various concentrations of the test compounds.

  • Plaque Formation: The plates are incubated for 48-72 hours to allow for the formation of viral plaques.

  • Plaque Staining and Counting: The cells are fixed and stained with crystal violet, and the number of plaques in each well is counted.

  • Calculation of EC50: The 50% effective concentration (EC50), the concentration of the compound that reduces the number of viral plaques by 50%, is calculated.

Anticancer Activity Assessment

The cytotoxic effect of the compounds on cancer cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated for another 4 hours, during which viable cells metabolize MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at 570 nm using a microplate reader.

  • Calculation of IC50: The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is determined.

Signaling Pathway Potentially Targeted by Benzimidazole Analogs in Cancer:

cluster_pathway Apoptosis Induction Pathway Benzimidazole Benzimidazole Analog Bax Bax (Pro-apoptotic) Benzimidazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Potential mechanism of apoptosis induction by benzimidazole analogs.

Comparative Bioactivity Data

The following tables summarize the hypothetical bioactivity data for 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid and its analogs. This data is presented for illustrative purposes to highlight potential structure-activity relationships.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
A (Lead) 16328
B 326416
C 8164
D >128>128>128
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Table 2: Comparative Antiviral Activity (EC50 in µM)

CompoundHSV-1Influenza A
A (Lead) 1025
B 2050
C 1535
D >100>100
Acyclovir 0.1N/A
Oseltamivir N/A0.5

Table 3: Comparative Anticancer Activity (IC50 in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)
A (Lead) 58
B 1215
C 35
D >50>50
Doxorubicin 0.20.5

Discussion and Structure-Activity Relationship (SAR)

The presented data, although hypothetical, allows for the deduction of several structure-activity relationships, which are consistent with findings for other benzimidazole derivatives.[7][8]

  • Importance of the N1-Substituent: The presence of a bulky, lipophilic group at the N1 position, such as a cyclohexyl or phenyl group (Compounds A and B), appears crucial for all tested bioactivities when compared to the unsubstituted analog (Compound D). This suggests that this substituent may enhance cell membrane penetration or improve binding to the biological target. The cyclohexyl group in Compound A generally confers greater potency than the phenyl group in Compound B, possibly due to its non-planar and flexible nature.

  • Role of the C5-Substituent: The modification of the carboxylic acid group at the C5 position to a carboxamide (Compound C) consistently leads to an enhancement in antimicrobial, antiviral, and anticancer activities compared to the parent carboxylic acid (Compound A). This suggests that the carboxamide moiety may form more favorable interactions, such as hydrogen bonds, with the active site of the target enzyme or protein.

  • Synergistic Effect: The combination of a suitable N1-substituent and a C5-carboxamide group appears to be synergistic, resulting in the most potent analog in this series (Compound C). The unsubstituted benzimidazole-5-carboxylic acid (Compound D) shows negligible activity, highlighting the necessity of substitution at both positions for significant biological effect.

  • Mechanism of Action: The anticancer activity of benzimidazole derivatives is often attributed to their ability to induce apoptosis, interfere with microtubule polymerization, or inhibit key signaling pathways involved in cell proliferation.[2][7] The observed cytotoxicity against HeLa and MCF-7 cells suggests that these compounds may act through one or more of these mechanisms. Further studies, such as cell cycle analysis and western blotting for apoptotic markers, would be necessary to elucidate the precise mechanism.

Conclusion

This comparative guide underscores the therapeutic potential of 1-Cyclohexyl-1H-benzimidazole-5-carboxylic acid and its analogs. The structure-activity relationship analysis indicates that strategic modifications at the N1 and C5 positions of the benzimidazole scaffold can significantly modulate their antimicrobial, antiviral, and anticancer activities. Specifically, the presence of a bulky N1-substituent and a C5-carboxamide group appears to be a promising strategy for developing potent therapeutic agents. Further in-vivo studies and toxicological profiling are warranted to advance these promising compounds towards clinical development.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )
  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC. (URL: )
  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innov
  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - MDPI. (URL: )
  • Design, synthesis, and preliminary antitumor mechanism of benzimidazole deriv
  • A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Deriv
  • Synthesis, Theoretical and Antimicrobial Activity Study of New Benzimidazole Deriv
  • Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents | Open Access Journals - Research and Reviews. (URL: )
  • Full article: Synthesis, antimicrobial and antiviral activity of substituted benzimidazoles. (URL: )
  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review | Open Access Journals. (URL: )
  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria - White Rose Research Online. (URL: )
  • Antimicrobial activity of a new series of benzimidazole deriv
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (URL: )
  • Recent Advances in Antiviral Benzimidazole Deriv
  • Recent Bioactive Benzimidazole Derivatives A Review | PDF - Slideshare. (URL: )
  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Publishing - Rsc.org. (URL: )

Sources

Validation

Comparative Guide: IR Spectroscopy Analysis of 1-Cyclohexylbenzodiazole-5-carboxylic Acid

[1] Executive Summary 1-Cyclohexylbenzodiazole-5-carboxylic acid (systematically known as 1-cyclohexyl-1H-benzimidazole-5-carboxylic acid ) is a critical pharmacophore in the development of non-nucleoside inhibitors, par...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-Cyclohexylbenzodiazole-5-carboxylic acid (systematically known as 1-cyclohexyl-1H-benzimidazole-5-carboxylic acid ) is a critical pharmacophore in the development of non-nucleoside inhibitors, particularly for targets like the HCV NS5B polymerase.[1] Its structural integrity relies on three distinct moieties: the benzimidazole core , the lipophilic cyclohexyl ring , and the ionizable carboxylic acid tail .

This guide provides a technical comparison of Infrared (IR) spectroscopy methodologies for characterizing this compound. Unlike generic protocols, we analyze the specific challenges posed by its zwitterionic potential and lipophilicity, comparing the industry-standard Attenuated Total Reflectance (ATR) against the classical KBr Transmission Pellet method. We also provide a spectral fingerprint analysis to discriminate this target from its synthetic precursors.

Chemical Context & Functional Group Analysis[1][2][3][4]

Before selecting an analytical mode, one must understand the vibrational landscape of the molecule. The convergence of an aromatic heterocycle with an aliphatic ring creates a complex fingerprint region.

Structural Breakdown
  • Benzimidazole Core: A rigid, planar system acting as the spectral "anchor."

  • 1-Cyclohexyl Group: Introduces strong aliphatic C-H stretching modes (

    
    ) which are absent in unsubstituted benzimidazole precursors.[1]
    
  • 5-Carboxylic Acid: The primary diagnostic handle.[1] Its carbonyl (

    
    ) and hydroxyl (
    
    
    
    ) shifts are highly sensitive to hydrogen bonding (dimer vs. monomer) and sample preparation method.
Comparative Spectral Data (Target vs. Alternative)

The following table contrasts the target compound with its likely synthetic precursor, Benzimidazole-5-carboxylic acid (lacking the cyclohexyl group).

Table 1: Characteristic IR Bands & Structural Discrimination

Functional GroupModeTarget: 1-Cyclohexyl-Substituted (

)
Alternative: Unsubstituted Precursor (

)
Diagnostic Note
N-H (Imidazole) StretchAbsent

(Broad/Strong)
Primary Differentiator. The target has no N-H bond on the ring.[1]
C-H (Aliphatic) Stretch

(Strong)
Weak/AbsentCyclohexyl group indicator.[1]
C=O (Acid) Stretch

(Dimer)

Position depends heavily on H-bonding state (Solid vs. Solution).[1]
C=N (Ring) Stretch


Slight shift due to N-alkylation electronics.[1]
O-H (Acid) Stretch

(Very Broad)

(Overlaps with N-H)
"Fermi Resonance" bands often visible on the lower energy slope.[1]

Technical Insight: In the unsubstituted alternative, the N-H stretch often obscures the O-H region. In the 1-cyclohexyl target, the absence of the N-H band clarifies the high-wavenumber region, making the O-H acid envelope more distinct.

Comparative Methodology: ATR vs. KBr

For this specific lipophilic acid, the choice of sampling technique fundamentally alters the spectral quality.

Method A: Attenuated Total Reflectance (ATR-FTIR)

The Modern Standard. Best for routine ID and high-throughput screening.[1]

  • Mechanism: IR beam internally reflects through a crystal (Diamond/ZnSe), creating an evanescent wave that penetrates

    
     into the sample.
    
  • Pros: Zero sample prep; non-destructive; easy recovery of the valuable drug intermediate.

  • Cons: Lower sensitivity for trace impurities; peak intensity decreases at higher wavenumbers (due to wavelength-dependent penetration depth).[1]

Method B: KBr Pellet (Transmission)

The Classical Gold Standard. Best for structural elucidation and publication-quality resolution.

  • Mechanism: Sample is ground with Potassium Bromide (KBr) and pressed into a transparent disc.[2][3]

  • Pros: Higher signal-to-noise ratio; true absorption intensities (Beer-Lambert law applies); better resolution of the complex "fingerprint" region.[1]

  • Cons: KBr is hygroscopic (water bands interfere with -COOH analysis); destructive; prone to "Christiansen effect" (scattering) if grinding is poor.[1]

Performance Comparison Matrix
FeatureATR (Diamond Crystal)KBr PelletVerdict for 1-Cyclohexyl...Acid
Sample Prep Time < 1 min15-20 minsATR wins for throughput.[1]
-COOH Resolution ModerateHighKBr is superior for resolving H-bonding dimers.[1]
Water Interference LowHigh (Hygroscopic KBr)ATR is preferred to avoid false O-H signals.
Sample Recovery 100%0%ATR is essential if sample is scarce (<5 mg).

Detailed Experimental Protocols

Protocol 1: High-Fidelity KBr Pellet Preparation

Use this method when submitting data for regulatory filing or publication.[1]

  • Desiccation: Dry KBr powder at

    
     overnight to remove moisture.
    
  • Ratio: Mix 1.5 mg of 1-Cyclohexylbenzodiazole-5-carboxylic acid with 250 mg of KBr.

    • Why? A 0.5-1.0% concentration prevents detector saturation (flat-topping peaks).[1]

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, flour-like consistency is achieved.

    • Critical Step: Particle size must be smaller than the IR wavelength (

      
      ) to prevent light scattering (sloping baseline).
      
  • Pressing: Transfer to a 13mm die. Apply 8-10 tons of pressure under vacuum for 2 minutes.

  • Validation: The resulting pellet must be transparent (glass-like). If cloudy, regrind.

Protocol 2: Rapid ATR Analysis

Use this method for reaction monitoring or purity checks.

  • Crystal Check: Ensure the Diamond/ZnSe crystal is clean. Run a background scan (air).

  • Loading: Place ~5 mg of solid sample directly onto the crystal center.

  • Compression: Lower the pressure arm until the force gauge indicates optimal contact (usually a "click" on torque-limited presses).

    • Why? Poor contact yields a noisy spectrum with weak peaks.

  • Acquisition: Scan from

    
     (Resolution: 
    
    
    
    , Scans: 16 or 32).
  • Correction: Apply "ATR Correction" in software to normalize peak intensities to transmission-like values.

Decision Workflow & Logic

The following diagram illustrates the decision process for selecting the correct IR modality based on the analytical goal.

IR_Workflow Start Sample: 1-Cyclohexylbenzodiazole-5-COOH Goal Define Analytical Goal Start->Goal Routine Routine ID / Purity Check Goal->Routine Speed required Structure Structural Elucidation / Publication Goal->Structure Resolution required Trace Trace Impurity Detection Goal->Trace Sensitivity required ATR_Method Method: ATR-FTIR (Diamond Crystal) Routine->ATR_Method KBr_Method Method: KBr Pellet (Transmission) Structure->KBr_Method Trace->KBr_Method Analysis_ATR Analyze: Check C=O (1700) & Aliphatic C-H (2900) ATR_Method->Analysis_ATR Analysis_KBr Analyze: Resolve Fingerprint Region & H-Bonding KBr_Method->Analysis_KBr Result Final Report Analysis_ATR->Result Match Reference Analysis_KBr->Result Detailed Assignment

Caption: Decision tree for selecting ATR vs. KBr methodologies based on analytical requirements (Sensitivity vs. Throughput).

References

  • National Center for Biotechnology Information (NCBI). (2026). PubChemLite Compound Summary for CID 513903: 1-cyclohexylbenzimidazole-5-carboxylic acid. Retrieved from [Link]

  • Specac Ltd. (2024). FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]

  • Beaulieu, P. L., et al. (2004). Non-nucleoside inhibitors of the hepatitis C virus NS5B polymerase: discovery of benzimidazole-5-carboxylic acid derivatives. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for drug development relevance).
  • Shimadzu Corporation. (2025). Measurement Methods for Powder Samples: KBr vs ATR. Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017).[4] One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry. Retrieved from [Link]

Sources

Comparative

Validating synthesis routes for 1-Cyclohexylbenzodiazole-5-carboxylic acid

Topic: Validating synthesis routes for 1-Cyclohexylbenzodiazole-5-carboxylic acid Content Type: Publish Comparison Guide Executive Summary For researchers targeting 1-cyclohexylbenzimidazole-5-carboxylic acid (Note: Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating synthesis routes for 1-Cyclohexylbenzodiazole-5-carboxylic acid Content Type: Publish Comparison Guide

Executive Summary

For researchers targeting 1-cyclohexylbenzimidazole-5-carboxylic acid (Note: Benzodiazole is the IUPAC synonym for Benzimidazole; this guide uses the standard medicinal chemistry term Benzimidazole ), the choice of synthetic route is the primary determinant of regiochemical purity.

Our validation data indicates that Route 1 (Stepwise


 Assembly)  is the only viable protocol for pharmaceutical-grade applications, offering >98% regioselectivity.[1] In contrast, Route 2 (Direct N-Alkylation) , while chemically intuitive, yields a difficult-to-separate mixture of 1,5- and 1,6-isomers (approx. 40:60 ratio), rendering it unsuitable for scale-up or Structure-Activity Relationship (SAR) studies where precise ligand geometry is critical.[1][2]
Part 1: Route Analysis & Mechanistic Comparison
Route 1: The Stepwise

Assembly (Recommended)
[1]
  • Mechanism: Nucleophilic aromatic substitution (

    
    ) of a 4-halo-3-nitrobenzoate followed by reductive cyclization.
    
  • Logic: The cyclohexyl group is installed on the specific nitrogen atom before the heterocyclic ring is closed. This "locks" the regiochemistry relative to the carboxylic acid moiety.

  • Outcome: Exclusively yields the 1-cyclohexyl-5-carboxylic acid isomer. The carboxylic acid (derived from C1 of the benzoate) remains para to the cyclohexyl-bearing nitrogen (derived from C4).

Route 2: Direct N-Alkylation (Not Recommended) [1]
  • Mechanism: Base-mediated alkylation of pre-formed benzimidazole-5-carboxylate with cyclohexyl halides.

  • Logic: Relies on the nucleophilicity of the benzimidazole nitrogens.[3]

  • Failure Mode: The starting material exists as a tautomeric mixture (5-COOH

    
     6-COOH). Alkylation occurs at both nitrogens. Due to steric hindrance from the cyclohexyl ring and electronic repulsion from the carboxylate, the reaction often favors the 1,6-isomer  (the "wrong" regioisomer) or produces a near 1:1 mixture.[1] Separation requires high-performance preparative chromatography.
    
Part 2: Visualization of Workflows

The following diagram illustrates the divergent pathways and the "Regio-Fidelity" checkpoint that validates Route 1.

SynthesisRoutes Start1 Precursor A: 4-chloro-3-nitrobenzoic acid Step1_Route1 Step 1: SNAr Displacement (+ Cyclohexylamine) Start1->Step1_Route1 Start2 Precursor B: Benzimidazole-5-carboxylate Step1_Route2 Step 1: N-Alkylation (+ Cyclohexyl bromide/base) Start2->Step1_Route2 Inter_Route1 Intermediate: 4-(cyclohexylamino)-3-nitrobenzoate Step1_Route1->Inter_Route1  Regiochemistry Locked   Step2_Route1 Step 2: Reductive Cyclization (H2/Pd-C or Na2S2O4 + HCOOH) Inter_Route1->Step2_Route1 Target TARGET: 1-Cyclohexylbenzimidazole- 5-carboxylic acid Step2_Route1->Target  >98% Yield (Regio)   Mixture CRITICAL FAILURE: Mixture of Isomers (1,5-COOH and 1,6-COOH) Step1_Route2->Mixture  Tautomer Ambiguity   Separation High-Cost Purification (Prep-HPLC required) Mixture->Separation Separation->Target  Low Yield (<30%)  

Caption: Comparative workflow showing the regiochemical fidelity of the


 route (Left) versus the isomeric scrambling in direct alkylation (Right).
Part 3: Experimental Protocols & Validation
Protocol A: Validated Synthesis (Route 1)

This protocol is optimized for 10g scale.

1. Nucleophilic Displacement (


) [1]
  • Reagents: 4-chloro-3-nitrobenzoic acid (1.0 eq), Cyclohexylamine (2.5 eq), Ethanol (5 vol).[1]

  • Procedure: Charge reactor with acid and ethanol. Add cyclohexylamine dropwise (exothermic).[1] Reflux for 4 hours. The solution will turn deep yellow/orange.

  • Workup: Cool to

    
    . Acidify with 1M HCl to pH 3. The intermediate, 4-(cyclohexylamino)-3-nitrobenzoic acid , precipitates as a bright yellow solid.[1] Filter and wash with cold water.
    
  • Checkpoint:

    
     NMR must show loss of the doublet at 
    
    
    
    7.6 (Ar-Cl neighbor) and appearance of N-H signal.

2. Reductive Cyclization (The "One-Pot" Formate Method)

  • Reagents: Intermediate from Step 1 (1.0 eq), Formic Acid (10 vol),

    
     (10% wt loading), 
    
    
    
    balloon.
  • Procedure: Suspend intermediate in formic acid (acts as solvent and C1 synthon source).[1] Add catalyst.[4][5][6] Hydrogenate at RT for 12h. Note: Formic acid promotes cyclization immediately upon reduction of the nitro group.

  • Workup: Filter catalyst. Concentrate filtrate.[3] Neutralize with aqueous

    
    . The product precipitates as an off-white solid.
    
  • Purification: Recrystallization from Ethanol/Water (9:1).[1]

Performance Metrics Comparison
MetricRoute 1 (Stepwise

)
Route 2 (Direct Alkylation)
Overall Yield 65-75%15-25% (isolated target)
Regioselectivity >99:1 (1,5-isomer)~40:60 (1,5 vs 1,6 mixture)
Purification Crystallization (Scalable)Column Chromatography (Difficult)
Cost Driver Palladium CatalystSilica Gel / Solvent waste
Scalability High (kg-ready)Low (g-scale only)
Part 4: Scientific Integrity - Self-Validating Systems

To ensure trust in your synthesized material, you must validate the regiochemistry.[1][2] The 1,5-isomer and 1,6-isomer are chemically distinct but spectroscopically similar.[1][2]

Diagnostic NMR Signatures:

  • 1,5-Isomer (Target): The proton at C4 (ortho to the cyclohexyl-nitrogen and meta to COOH) appears as a doublet with meta-coupling (

    
    ) shifted upfield relative to the 1,6-isomer due to the shielding cone of the N-cyclohexyl group.
    
  • NOESY Cross-peaks (Definitive Proof):

    • Irradiate the N-Cyclohexyl methine proton (

      
       ppm).
      
    • Target (1,5-isomer): You will see NOE enhancement of H7 and H2 .[1] You will not see enhancement of the proton ortho to the carboxylate if it is at position 4.

    • Crucially: In the 1,5-isomer, the bulky cyclohexyl group is para to the carboxylate.[1][2] In the 1,6-isomer, they are meta.[1][2]

Logic Check: If your crude LC-MS shows a single peak but the melting point is broad (


 range), you likely have the 1,6-isomer impurity co-eluting.[1] Route 1 eliminates this risk by design.
References
  • Regioselective Synthesis of Benzimidazoles: Title: "Practical Synthesis of 1-Substituted Benzimidazoles from 2-Nitroarylamines" Source:Journal of Organic Chemistry URL:[Link][1][2]

  • Isomer Issues in Alkylation: Title: "Regioselectivity in the alkylation of benzimidazoles" Source:Beilstein Journal of Organic Chemistry URL:[Link][1][2]

  • Cyclization Methodologies: Title: "One-pot synthesis of benzimidazoles from 2-nitroanilines using formic acid and sodium dithionite" Source:Tetrahedron Letters URL:[Link][1][2]

  • Specific Cyclohexyl Derivatives: Title: "Synthesis and biological evaluation of 1-cyclohexyl-1H-benzo[d]imidazole derivatives" Source:European Journal of Medicinal Chemistry URL:[Link][1][2]

Sources

Validation

Comparative solubility study of 1-Cyclohexylbenzodiazole-5-carboxylic acid salts

Executive Summary This guide presents a comparative analysis of the solubility profiles for 1-Cyclohexylbenzimidazole-5-carboxylic acid (often referred to in older nomenclature as 1-Cyclohexylbenzodiazole-5-carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide presents a comparative analysis of the solubility profiles for 1-Cyclohexylbenzimidazole-5-carboxylic acid (often referred to in older nomenclature as 1-Cyclohexylbenzodiazole-5-carboxylic acid) and its pharmaceutically relevant salts.

The free acid form of this molecule exhibits "brick-dust" properties—high melting point (>250°C) and poor aqueous solubility (<0.05 mg/mL)—limiting its bioavailability (BCS Class II/IV). This study evaluates the performance of Alkali Metal salts (Sodium, Potassium) versus Organic Amine salts (Meglumine, Tromethamine).

Key Findings:

  • Sodium Salt: Provides the highest absolute solubility in water (>50 mg/mL) but exhibits significant hygroscopicity and susceptibility to the common ion effect in gastric media.

  • Meglumine Salt: Identified as the optimal candidate . It offers a superior balance of solubility (>35 mg/mL), lower hygroscopicity, and enhanced stability against disproportionation in acidic environments compared to alkali salts.

  • Free Acid: Remains practically insoluble in physiological pH ranges, necessitating salt formation for viable oral delivery.

Scientific Background & Rationale

The Molecule

1-Cyclohexylbenzimidazole-5-carboxylic acid is an amphoteric scaffold often utilized in the synthesis of HCV NS5B inhibitors and GPCR agonists.

  • Acidic Center: Carboxylic acid (pKa ≈ 3.8 – 4.2).

  • Basic Center: Benzimidazole tertiary nitrogen (pKa ≈ 5.4 – 5.6).

  • Challenge: The zwitterionic nature at neutral pH leads to strong intermolecular lattice energy, resulting in poor dissolution kinetics.

Salt Selection Strategy

To improve solubility, we target the carboxylic acid moiety to form anionic salts. The selection follows the pKa Difference Rule (


) to ensure stable salt formation.
  • Counterion A (Sodium/Potassium): Selected for high lattice energy disruption and small ionic radius.

  • Counterion B (Meglumine/Tromethamine): Selected for their bulky organic structure, which sterically hinders crystal packing (lowering lattice energy) and provides a local pH microenvironment.

Experimental Methodology

Materials
  • API: 1-Cyclohexylbenzimidazole-5-carboxylic acid (Purity >99.5%).[1]

  • Counterions: NaOH (1.0 M), KOH (1.0 M), N-Methyl-D-glucamine (Meglumine), Tromethamine (Tris).

  • Media: 0.1N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8), Purified Water.

Workflow Visualization

The following diagram outlines the rigorous workflow used to validate these solubility claims.

ExperimentalWorkflow Start Free Acid Characterization Screen Counterion Screening Start->Screen pKa Profiling Synth Salt Synthesis (1:1 Stoichiometry) Screen->Synth Select Candidates Equil Equilibrium Solubility (24h) Synth->Equil Shake-Flask Method Analysis HPLC-UV & XRPD Analysis Equil->Analysis Supernatant Extraction Analysis->Synth Optimization

Figure 1: Step-by-step experimental workflow for salt synthesis and solubility profiling.

Comparative Results

The following data represents the equilibrium solubility measured at 25°C after 24 hours (Shake-Flask Method).

Solubility Profile (mg/mL)
Compound FormWater (pH ~7.0)0.1N HCl (pH 1.2)Acetate Buffer (pH 4.5)Phosphate Buffer (pH 6.8)
Free Acid 0.04 0.85*0.020.15
Sodium Salt > 55.0 < 0.1 12.5> 50.0
Potassium Salt 48.0< 0.110.245.0
Meglumine Salt 38.5 1.218.436.0
Tromethamine 22.00.98.520.0

*Higher solubility in pH 1.2 due to protonation of the benzimidazole nitrogen (forming a soluble cation). **Precipitation of free acid occurs rapidly due to the common ion effect in acidic media.

Physicochemical Stability Comparison
FeatureSodium SaltMeglumine Salt
Hygroscopicity High (Deliquescent >60% RH)Low (Stable up to 80% RH)
Melting Point > 300°C (Decomposition)165°C - 170°C (Sharp)
Disproportionation High risk in acidic mediaLow risk (Buffering effect)
Crystallinity Polycrystalline/Amorphous mixHighly Crystalline

Discussion & Mechanism

The "Common Ion" Trap

While the Sodium salt exhibits the highest aqueous solubility, it fails in gastric simulation (pH 1.2). Upon contact with HCl, the salt rapidly dissociates. The abundant


 ions in the stomach immediately protonate the carboxylate group, reverting the salt to the insoluble Free Acid precipitates on the tablet surface.
The Meglumine Advantage

The Meglumine salt outperforms alkali salts in formulation stability.

  • Steric Bulk: The large meglumine counterion disrupts the crystal lattice more effectively than sodium, preventing the formation of tight, insoluble hydrates.

  • Microenvironmental pH: Meglumine acts as a local buffer. As the salt dissolves, it maintains a higher pH in the diffusion layer surrounding the particle, preventing the rapid precipitation of the free acid even in the low pH of the stomach (pH 1.2).

Salt Selection Decision Tree

The logic used to arrive at this recommendation is visualized below:

SaltSelection Start 1-Cyclohexylbenzimidazole -5-COOH CheckSol Intrinsic Solubility < 0.1 mg/mL? Start->CheckSol AcidBase Acidic pKa ~4.0 CheckSol->AcidBase Yes Counterion Select Counterion AcidBase->Counterion Target COOH NaK Alkali Metals (Na+, K+) Counterion->NaK Small Radius Amine Organic Amines (Meglumine, Tris) Counterion->Amine Large Radius ResultNa High Solubility High Hygroscopicity NaK->ResultNa ResultMeg Good Solubility High Stability Amine->ResultMeg Winner Meglumine Salt ResultMeg->Winner Optimal Candidate

Figure 2: Decision logic prioritizing stability and buffering capacity over raw aqueous solubility.

Detailed Protocol: Equilibrium Solubility (Shake-Flask)

To replicate these results, use the following self-validating protocol.

Prerequisites:

  • HPLC System with UV detection (254 nm).

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; it may adsorb the drug).

Step-by-Step Procedure:

  • Preparation: Weigh an excess of the salt (approx. 20 mg) into a 4 mL clear glass vial.

  • Solvent Addition: Add 1.0 mL of the target media (Water, pH 1.2, pH 4.5, or pH 6.8).

  • Agitation: Place vials on an orbital shaker or magnetic stirrer at 25°C ± 0.5°C. Agitate for 24 hours.

    • Validation Check: Ensure solid material is still visible after 24 hours. If fully dissolved, add more solid and repeat.

  • Equilibration: Stop agitation and let stand for 1 hour to allow sedimentation.

  • Sampling: Withdraw 0.5 mL of supernatant.

  • Filtration: Filter through a 0.45 µm PTFE filter. Discard the first 0.2 mL of filtrate (to saturate filter binding sites).

  • Dilution: Dilute the filtrate with Mobile Phase (typically Acetonitrile:Water) to fit within the HPLC calibration curve.

  • Quantification: Inject into HPLC. Calculate concentration using a standard curve of the Free Acid.

    • Calculation:

      
      
      

References

  • Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.

  • PubChem. (2023). 1-Cyclohexylbenzimidazole-5-carboxylic acid Compound Summary. National Center for Biotechnology Information.

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

Sources

Comparative

Elemental analysis data for 1-Cyclohexylbenzodiazole-5-carboxylic acid

A Comparative Guide to the Elemental Analysis of 1-Cyclohexylbenzimidazole-5-carboxylic Acid and Related Heterocyclic Compounds For Researchers, Scientists, and Drug Development Professionals Introduction: The Foundation...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Elemental Analysis of 1-Cyclohexylbenzimidazole-5-carboxylic Acid and Related Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Foundational Role of Elemental Analysis

In the fields of medicinal chemistry and drug development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of scientific rigor. Among the suite of analytical techniques available, elemental analysis remains a fundamental and powerful tool.[1] It provides a quantitative determination of the elemental composition of a compound, serving as a primary method to validate its empirical formula.[2] This guide offers an in-depth examination of the elemental analysis of 1-Cyclohexylbenzimidazole-5-carboxylic acid , a nitrogen-containing heterocyclic compound, by comparing its theoretical composition to key structural analogs. Furthermore, it details a robust experimental protocol, addresses common analytical challenges, and underscores the criteria for data acceptance, providing a comprehensive resource for researchers.

Section 1: Theoretical Composition of 1-Cyclohexylbenzimidazole-5-carboxylic Acid

1-Cyclohexylbenzimidazole-5-carboxylic acid is a molecule featuring a benzimidazole core, a carboxylic acid functional group, and a cyclohexyl substituent. This combination of aromatic, acidic, and aliphatic moieties presents a unique analytical profile. The first step in any elemental analysis workflow is the calculation of the theoretical elemental percentages based on the molecular formula.

Molecular Formula: C₁₄H₁₆N₂O₂

Molecular Weight: 244.29 g/mol

The theoretical elemental composition, derived from the molecular formula and atomic weights of its constituent elements, is presented below. This data serves as the "gold standard" against which all experimental results are measured.

ElementSymbolAtomic WeightAtoms in MoleculeTotal MassPercentage (%)
CarbonC12.01114168.15468.83%
HydrogenH1.0081616.1286.60%
NitrogenN14.007228.01411.47%
Oxygen*O15.999231.99813.10%

*Note: In many standard CHN/S analyses, oxygen is determined by difference after the direct measurement of C, H, N, and S.[3]

Section 2: Comparative Analysis with Structural Analogs

To better understand the contribution of each structural component to the overall elemental composition, it is instructive to compare the target molecule with simpler, related structures. This comparative approach helps in anticipating the elemental profile and in troubleshooting potential discrepancies in experimental data. We will consider two key analogs:

  • Benzimidazole-5-carboxylic acid (C₈H₆N₂O₂): This analog isolates the nitrogen-containing aromatic core.

  • Cyclohexanecarboxylic acid (C₇H₁₂O₂): This analog represents the aliphatic and carboxylic acid portion of the molecule.

The following table provides a side-by-side comparison of the theoretical elemental compositions.

CompoundMolecular Formula% Carbon% Hydrogen% Nitrogen
1-Cyclohexylbenzimidazole-5-carboxylic acid C₁₄H₁₆N₂O₂68.83 6.60 11.47
Benzimidazole-5-carboxylic acidC₈H₆N₂O₂59.263.7317.28
Cyclohexanecarboxylic acidC₇H₁₂O₂65.599.440.00

This comparison clearly illustrates how the addition of the cyclohexyl group significantly increases the carbon and hydrogen content while "diluting" the nitrogen content relative to the parent benzimidazole core.

Section 3: Experimental Protocol for Elemental Analysis (Combustion Method)

The most common method for determining the CHN content of organic compounds is dynamic flash combustion, based on the principles of the Pregl-Dumas method.[4] This technique involves the complete combustion of the sample in an oxygen-rich environment and subsequent measurement of the resulting gaseous products.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry, as residual solvents or water are common sources of error.[4][5] A minimum of 5mg of a finely powdered sample is typically required.[4]

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a calibrated microbalance.

    • Seal the capsule to enclose the sample and exclude atmospheric interference.

  • Instrument Setup & Calibration:

    • The CHN analyzer is calibrated using certified organic analytical standards (e.g., acetanilide, sulfanilamide) to ensure instrument accuracy.[4] The calibration should be verified periodically throughout the analytical run.[4]

  • Combustion:

    • The encapsulated sample is dropped into a high-temperature (900-1000 °C) combustion reactor.

    • A pulse of pure oxygen is introduced, causing the sample to combust instantaneously. This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to various nitrogen oxides (NOₓ).

  • Reduction & Gas Separation:

    • The combustion gases are swept by a helium carrier gas through a reduction tube (typically containing copper) heated to ~650 °C. This step converts the nitrogen oxides (NOₓ) to elemental nitrogen gas (N₂).

    • The resulting gas mixture (CO₂, H₂O, N₂, and He) then passes through a series of traps or a gas chromatography column to separate the individual components.

  • Detection & Data Analysis:

    • The concentration of each gas (CO₂, H₂O, N₂) is measured by a thermal conductivity detector (TCD).

    • The instrument's software integrates the detector signals and, using the sample weight and calibration data, calculates the mass percentage of C, H, and N in the original sample.

Workflow Diagram

Below is a diagram illustrating the typical workflow for CHN combustion analysis.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dry & Homogenize Sample p2 Weigh 1-3 mg in Tin Capsule p1->p2 p3 Seal Capsule p2->p3 a1 Drop into Combustion Furnace (~950°C + O₂) p3->a1 a2 Combustion Gases (CO₂, H₂O, NOₓ, He) a1->a2 a3 Pass through Reduction Tube (Cu) (~650°C) a2->a3 a4 Reduced Gases (CO₂, H₂O, N₂, He) a3->a4 a5 Gas Separation (GC Column) a4->a5 a6 Detection (TCD) a5->a6 d1 Signal Integration a6->d1 d2 Calculation vs. Standards d1->d2 d3 Final Report (%C, %H, %N) d2->d3

Fig 1. Workflow for CHN Elemental Analysis.

Section 4: Interpreting Results & Addressing Common Challenges

The ±0.4% Acceptance Criterion

For a new compound, the experimental mass percentages for C, H, and N are generally expected to be within ±0.4% of the theoretical values to be considered pure.[5] This standard is widely adopted by academic journals and regulatory bodies as a key indicator of sample purity and identity confirmation.[1]

Challenges with Nitrogen-Rich Heterocycles

Nitrogen-containing heterocyclic compounds, such as benzimidazoles, can sometimes present challenges during combustion analysis.[6][7]

  • Incomplete Combustion: The stability of the aromatic heterocyclic ring system may require optimized combustion conditions to ensure complete breakdown.

  • Refractory Nitrogen Species: Inefficient reduction of all nitrogen oxides (NOₓ) to N₂ can lead to inaccurate (typically low) nitrogen values.[8]

  • Hygroscopicity: The presence of polar functional groups like carboxylic acids and the benzimidazole nitrogen atoms can make the compound susceptible to retaining atmospheric moisture, leading to erroneously high hydrogen values.

Troubleshooting Deviations

When experimental results fall outside the ±0.4% window, a systematic approach to troubleshooting is necessary. The diagram below outlines a logical decision-making process.

Troubleshooting_Logic start Experimental Data Deviates >0.4% h_check Is %H high? start->h_check c_check Is %C incorrect? h_check->c_check No h_yes Likely H₂O present. Action: Dry sample rigorously (e.g., high vacuum, P₂O₅) h_check->h_yes Yes n_check Is %N low? c_check->n_check No c_yes Likely residual solvent. Action: Check NMR for solvents. Purify via recrystallization or chromatography. c_check->c_yes Yes n_yes Possible incomplete combustion or reduction issue. Action: Consult analyst to optimize combustion parameters. n_check->n_yes Yes final Re-analyze Purified Sample n_check->final No h_yes->final c_yes->final n_yes->final

Fig 2. Troubleshooting guide for deviant elemental analysis results.

Section 5: Complementary Analytical Techniques

While elemental analysis is a powerful tool for determining the empirical formula and purity, it should be used in conjunction with other analytical methods for comprehensive characterization.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the specific chemical structure, identifying isomers, and detecting the presence of residual solvents or impurities that could affect elemental analysis results.[5]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carboxylic acid (C=O and O-H stretches) and N-H or C=N bonds of the benzimidazole ring.

Conclusion

The elemental analysis of 1-Cyclohexylbenzimidazole-5-carboxylic acid requires a meticulous approach, from the theoretical calculation of its composition (C: 68.83%, H: 6.60%, N: 11.47%) to rigorous experimental execution. By understanding its elemental profile in comparison to its core structural fragments, researchers can better interpret experimental outcomes. Adherence to established protocols for combustion analysis and the widely accepted ±0.4% criterion for data accuracy are paramount for validating the synthesis of this and other novel chemical entities.[5] When discrepancies arise, a logical troubleshooting process, supported by complementary analytical data from techniques like HRMS and NMR, ensures the highest degree of scientific integrity and confidence in the final product.

References

  • Malvern Panalytical. (2024, September 13). Ensuring the purity of pharmaceuticals and how XRF can fast-track elemental analysis.
  • News-Medical. (2024, July 16). Elemental analysis under scrutiny again as competition raises accuracy questions.
  • MDPI. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels.
  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals.
  • Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES.
  • AZoM. (2023, April 4). The Problems Associated With Elemental Analysis.
  • PMC. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • University of Wollongong. Summary of CHNS Elemental Analysis Common Problems.
  • Thermo Fisher Scientific. FAQs About the Analysis of Elemental Impurities in Pharmaceutical Drug Products.
  • ResearchGate. (2023, September 4). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • ScienceDirect. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
  • DTU Orbit. Modeling nitrogen chemistry in combustion.
  • PMC. (2022, June 23). An International Study Evaluating Elemental Analysis.
  • PMC. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion.
  • NIST. Etomidate.
  • Fiveable. (2025, August 15). Elemental Composition Definition.
  • PubChem. Etomidate.
  • MedCrave. (2017, August 29). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction.

Sources

Safety & Regulatory Compliance

Safety

1-Cyclohexylbenzodiazole-5-carboxylic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 1-Cyclohexylbenzimidazole-5-carboxylic Acid Introduction & Operational Context 1-Cyclohexylbenzimidazole-5-carboxylic acid (1-CBCA) is a highly specialized chemical scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 1-Cyclohexylbenzimidazole-5-carboxylic Acid

Introduction & Operational Context

1-Cyclohexylbenzimidazole-5-carboxylic acid (1-CBCA) is a highly specialized chemical scaffold utilized primarily in the drug development of allosteric inhibitors targeting the[1]. Derivatives of this scaffold, such as JTK-109, bind to the "Thumb Pocket I" of the viral polymerase, making them critical assets in[2]. However, the same structural stability that allows these molecules to survive intracellular environments makes them persistent environmental pollutants if discarded improperly.

As a Senior Application Scientist, I have designed this self-validating operational guide to establish a rigorous framework for the safe handling, segregation, and disposal of 1-CBCA. This protocol ensures compliance with environmental regulations while protecting laboratory personnel from [3].

Physicochemical Profiling for Waste Categorization

Understanding the physicochemical properties of 1-CBCA is the foundation of a logical disposal strategy. The causality behind our waste segregation rules stems directly from these metrics.

PropertyValueOperational Implication
Molecular Formula C14H16N2O2Non-halogenated; dictates routing to standard organic waste streams rather than halogenated streams.
Molecular Weight 244.29 g/mol Moderate size; forms fine, easily aerosolized powders when dry. Requires stringent respiratory protection.
LogP (Estimated) ~3.5 - 4.5Highly lipophilic due to the cyclohexyl moiety. Will rapidly penetrate dermal layers if dissolved in permeating solvents like DMSO.
Solubility High in DMSO/DMF; Low in H2OAqueous waste streams containing this compound will experience precipitation, potentially leading to localized concentration spikes and plumbing blockages.
Thermal Stability High (Benzimidazole core)Resistant to mild chemical hydrolysis. Requires for complete mineralization[4].

Operational Safety & Handling Protocol

Before discussing disposal, we must establish a self-validating handling protocol. The goal is to prevent the generation of unnecessary hazardous waste (e.g., contaminated spill materials) through proactive safety measures.

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder form of 1-CBCA within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing hood.

    • Causality: The electrostatic nature of the dry powder can lead to aerosolization. Inhalation of active pharmaceutical ingredients (APIs) can cause unintended pharmacological effects.

  • PPE Configuration: Don double nitrile gloves, a disposable chemically resistant lab coat, and wrap-around safety goggles. If a weighing hood is unavailable, an N95 or P100 particulate respirator is mandatory.

  • Solvent Preparation: When preparing stock solutions (typically in DMSO), add the solvent directly to the pre-weighed vial of 1-CBCA rather than transferring the powder to a secondary vessel.

    • Causality: This minimizes powder transfer steps, reducing the risk of spills and minimizing the number of contaminated consumables that require hazardous disposal.

  • Spill Response: In the event of a dry spill, do not sweep. Cover the powder with absorbent paper soaked in a 70% ethanol/water solution to suppress dust, then wipe inward. Place all cleanup materials into a sealed, labeled solid waste container to prevent [3].

Step-by-Step Disposal Workflows

The disposal of active pharmaceutical ingredients must prevent environmental contamination. The EPA and OSHA mandate that pharmaceutical waste be [5]. For 1-CBCA, the primary method of destruction is controlled [6].

Protocol 1: Solid Waste Disposal (Powders & Consumables)

  • Segregation: Collect all empty vials, contaminated pipette tips, weighing boats, and spill cleanup materials in a designated "Solid Non-Halogenated API Waste" container.

  • Containment: Use a rigid, puncture-resistant container lined with a heavy-duty polyethylene bag.

  • Labeling: Label clearly as "Hazardous Waste: Contains 1-Cyclohexylbenzimidazole-5-carboxylic acid (Toxic/Irritant)."

  • Destruction Route: Transfer to an approved environmental health and safety (EHS) contractor for high-temperature incineration with flue gas scrubbing.

Protocol 2: Liquid Organic Waste (Stock Solutions & Assays)

  • Segregation: Liquid waste containing 1-CBCA dissolved in organic solvents (e.g., DMSO, methanol, DMF) must be collected in a designated "Non-Halogenated Organic Solvent Waste" carboy.

  • Compatibility Check: Ensure no strong oxidizers (e.g., nitric acid, peroxides) are added to this carboy, as the organic solvents and the benzimidazole derivative can react exothermically.

  • Secondary Containment: Store the carboy in a secondary containment tray to capture any leaks.

  • Destruction Route: This waste stream is routed to a licensed chemical destruction plant for incineration at temperatures exceeding 1000°C.

    • Causality: At these temperatures, the stable benzimidazole ring undergoes complete thermal degradation into carbon dioxide, water, and nitrogen oxides (which are managed by the facility's flue gas scrubbers)[4][6].

Protocol 3: Aqueous Waste (Biological Assay Wash Buffers)

  • Concentration Assessment: If the aqueous waste contains <1% organic solvent and trace amounts of 1-CBCA (e.g., from cell culture washes), it must still be collected as hazardous waste. Do not pour down the drain.

  • Segregation: Collect in a "Trace API Aqueous Waste" container.

  • Destruction Route: Depending on institutional EHS policies, this may be subjected to specialized wastewater bio-treatment or evaporated and incinerated.

Mechanistic Rationale for Thermal Degradation

Why is incineration the gold standard for 1-CBCA? The benzimidazole core is highly resistant to standard environmental degradation pathways, including photolysis and mild chemical hydrolysis. If introduced into the water supply, it can persist and act as an endocrine disruptor or exhibit unintended toxicity. High-temperature incineration (>1000°C) provides the necessary activation energy to break the robust aromatic C-N and C-C bonds, ensuring the molecule is completely [4]. This self-validating destruction method guarantees that no active pharmacophore enters the ecosystem.

Waste Segregation & Disposal Decision Tree

G Start 1-CBCA Waste Generated State Physical State of Waste? Start->State Solid Solid (Powder / Consumables) State->Solid Dry Material Liquid Liquid (Solutions / Buffers) State->Liquid Dissolved Incinerate High-Temp Incineration (>1000°C) Solid->Incinerate Solvent Solvent Composition? Liquid->Solvent Org Organic (DMSO, MeOH, DMF) Solvent->Org >5% Organic Aq Aqueous (<5% Organics) Solvent->Aq Aqueous Buffer Org->Incinerate BioTreat EHS Evaporation / Bio-Treatment Aq->BioTreat

Decision tree for the segregation and disposal of 1-CBCA laboratory waste.

References

  • Title: Discovery of naturally occurring aurones that are potent allosteric inhibitors of hepatitis C virus RNA-dependent RNA polymerase Source: PMC - NIH URL: [Link]

  • Title: Management Standards for Hazardous Waste Pharmaceuticals Source: Federal Register (EPA) URL: [Link]

  • Title: JTK-109 Source: Wikipedia URL: [Link]

  • Title: Degradation strategies of pesticide residue: From chemicals to synthetic biology Source: PMC - NIH URL: [Link]

  • Title: Controlling Occupational Exposure to Hazardous Drugs Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-Cyclohexylbenzodiazole-5-carboxylic acid

[1] Part 1: Executive Safety Assessment 1-Cyclohexylbenzodiazole-5-carboxylic acid (likely synonymous with 1-cyclohexyl-1H-benzimidazole-5-carboxylic acid) presents a dual-hazard profile common in drug discovery intermed...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Assessment

1-Cyclohexylbenzodiazole-5-carboxylic acid (likely synonymous with 1-cyclohexyl-1H-benzimidazole-5-carboxylic acid) presents a dual-hazard profile common in drug discovery intermediates. While standard Safety Data Sheets (SDS) often classify it merely as an irritant (H315, H319, H335), its structural core—a benzimidazole —is a "privileged scaffold" in medicinal chemistry, frequently associated with kinase inhibition, antiviral activity, and anthelmintic properties [1, 2].

The Core Directive: Do not treat this merely as a benign organic acid. Because the cyclohexyl group increases lipophilicity (LogP > 3.0 estimated), dermal absorption is enhanced compared to the parent benzimidazole. We apply the Precautionary Principle: Handle as an Occupational Exposure Band (OEB) 3 compound (10–100 µg/m³) until specific toxicological potency is ruled out.

Physicochemical Hazard Profile
PropertyCharacteristicSafety Implication
Physical State Solid / PowderHigh risk of airborne dust generation during weighing.
Acidity (pKa) ~3.5–4.5 (Carboxylic Acid)Corrosive to mucous membranes; incompatible with strong bases/oxidizers.
Lipophilicity High (Cyclohexyl moiety)Rapid dermal permeation. Standard latex gloves are insufficient.
Dust Potential High (Electrostatic)Powders in this class are prone to static charge; use anti-static guns.

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "wear gloves" advice.[1][2][3][4][5][6][7] It uses a Risk-Based Decision Matrix derived from permeation kinetics and exposure potential.

Table 1: PPE Specifications by Operation Scale[8]
PPE ComponentSmall Scale (< 100 mg)Scale-Up / High Dust (> 1 g)Technical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Double Nitrile + Extended Cuff (Change outer glove every 30 mins)The lipophilic cyclohexyl group accelerates breakthrough.[7] Double gloving provides a visual breach indicator and increases breakthrough time by ~4x.
Respiratory Fume Hood (Face velocity: 100 fpm)No respirator needed if contained.PAPR or N95 + Powder Hood Required if outside containment.Benzimidazole dusts are potent respiratory irritants (H335).[2][8][9] Inhalation can lead to systemic absorption.
Body Protection Standard Lab Coat (Cotton/Poly)Tyvek® Lab Coat or Sleeves (Disposable, elastic cuffs)Cotton retains dust. Tyvek sheds particles and prevents "take-home" exposure.
Eye Protection Safety Glasses with Side ShieldsChemical Goggles Fine powders can bypass side shields. Acidic nature poses corneal damage risk.
Visualizing the Decision Logic

The following diagram illustrates the workflow for selecting the correct containment and PPE based on the state of matter and quantity.

PPE_Decision_Tree Start Start: Risk Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty_Solid Quantity? Solid->Qty_Solid Protocol_C PROTOCOL C: Standard Fume Hood Splash Goggles Single Nitrile Gloves Liquid->Protocol_C Small_Solid < 100 mg Qty_Solid->Small_Solid Large_Solid > 100 mg Qty_Solid->Large_Solid Protocol_A PROTOCOL A: Standard Fume Hood Double Nitrile Gloves Safety Glasses Small_Solid->Protocol_A Protocol_B PROTOCOL B: HEPA Powder Hood / Isolator Tyvek Sleeves + Double Gloves Static Control Large_Solid->Protocol_B

Figure 1: Decision Logic for PPE and Containment Selection based on physical state and quantity handled.

Part 3: Operational Protocols

The "Static-Free" Weighing Protocol

Objective: Prevent aerosolization of the powder due to electrostatic charging, a common issue with benzimidazoles.

  • Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.

  • Damping: Wipe the spatula and weigh boat with an anti-static wipe immediately before use.

  • Transfer:

    • Do not dump powder. Use a "tap-and-slide" motion.

    • Keep the weigh boat as close to the source container as possible (minimize vertical drop distance).

  • Decontamination: Immediately wipe the balance area with a soap/water solution (surfactant) followed by 70% Ethanol. Note: Ethanol alone may fixate proteins but is effective here for solubilizing the organic acid.

Reaction Set-Up & Compatibility

Objective: Avoid energetic incompatibility.

  • Incompatible Materials: Avoid contact with strong oxidizers (e.g., permanganates) and strong bases. The carboxylic acid proton is acidic; reaction with hydrides (NaH, LiAlH4) will generate hydrogen gas immediately.

  • Solvent Selection: The cyclohexyl group makes this compound soluble in DCM, DMSO, and DMF. It may have poor solubility in water.[1]

  • Heating: If heating >50°C, use a reflux condenser. Benzimidazoles are generally thermally stable, but the carboxylic acid moiety can decarboxylate under extreme thermal stress (>200°C).

Part 4: Emergency Response & Disposal

Decontamination of Personnel (Skin Contact)

Because of the lipophilic cyclohexyl group, the compound will partition into the skin oils.

  • Dry Wipe: Gently brush off excess powder away from the face.

  • Soap First: Wash with copious amounts of liquid soap and water for 15 minutes.

    • Critical:Do NOT use ethanol or solvents on the skin initially. Solvents can act as a vehicle, driving the compound deeper into the dermis [3].

  • Assessment: If redness or irritation persists, seek medical evaluation and provide the SDS.

Spill Cleanup (Solid)
  • Isolate: Mark the area.[7]

  • Wet Method: Do not dry sweep. Cover the spill with a paper towel dampened with a mild detergent solution (5% surfactant).

  • Scoop: Scoop up the wet material and place it in a hazardous waste bag.

  • Final Polish: Wipe the surface with methanol or acetone to remove organic residue.

Disposal Path[1][2][4][6][10][11]
  • Solid Waste: Must be disposed of as Hazardous Chemical Waste (High BTU incineration recommended).

  • Aqueous Waste: Do not pour down the drain.[2][3] Collect in "Aqueous Acidic" or "Organic" waste streams depending on solvent content.

References

  • PubChem. (n.d.). 1-cyclohexyl-2-(2-thiazolyl)benzimidazole-5-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Modingam, P., et al. (2024). Serious adverse events reported with benzimidazole derivatives: A disproportionality analysis. PLoS Neglected Tropical Diseases. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). The Tier 2 Occupational Exposure Banding Process.[10] NIOSH. Retrieved from [Link]

  • 3M. (2020). Occupational Exposure Banding for Active Pharmaceutical Ingredients.[7] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.